molecular formula C12H8N2O3 B1597340 2-(3-Nitrobenzoyl)pyridine CAS No. 27693-37-4

2-(3-Nitrobenzoyl)pyridine

Cat. No.: B1597340
CAS No.: 27693-37-4
M. Wt: 228.2 g/mol
InChI Key: RACXVAZCZWTKRU-UHFFFAOYSA-N
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Description

2-(3-Nitrobenzoyl)pyridine is a high-purity chemical compound offered for research and development purposes. This molecule features a pyridine ring linked to a nitro-substituted benzene ring via a carbonyl group, making it a potential building block in organic synthesis and materials science. While the specific applications of this isomer are less documented, its structural similarity to the well-known reagent 4-(4-nitrobenzyl)pyridine (NBP) suggests potential utility in specialized research areas. NBP is extensively used as a colorimetric detection reagent for alkylating agents. In this established application, NBP reacts with electrophilic compounds to form a colored complex that can be measured spectrophotometrically, a method employed in toxicological studies to identify and quantify reactive chemicals . Furthermore, research on nitro- and amino-substituted pyridine derivatives has demonstrated significant antibacterial activity, particularly against Gram-negative bacteria such as Klebsiella pneumoniae . The structural motifs present in this compound may hold similar value in the development of novel antimicrobial agents or other functional materials. Researchers may find this compound valuable as a synthetic intermediate or for investigating structure-activity relationships. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the product's safety data sheet before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-nitrophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(11-6-1-2-7-13-11)9-4-3-5-10(8-9)14(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRMONLCDVCAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790783
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

27693-37-4
Record name (3-Nitrophenyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27693-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to this in-depth technical guide on the synthesis and characterization of 2-(3-Nitrobenzoyl)pyridine. This molecule is a valuable intermediate in medicinal chemistry and materials science, belonging to the diaryl ketone family. These structures are pivotal building blocks for more complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic route and the analytical techniques required to verify its structure and purity, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Part 1: Synthesis of this compound

Retrosynthetic Analysis & Strategy Selection

The target molecule, this compound, is an unsymmetrical diaryl ketone. A logical retrosynthetic disconnection is at the carbon-carbon bond between the carbonyl group and one of the aromatic rings. This leads to two primary synthetic strategies:

  • Friedel-Crafts Acylation: While a classic method for ketone synthesis, this route is often problematic for pyridine-containing compounds. The pyridine nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring system towards electrophilic substitution and potentially leading to poor yields and complex product mixtures.

  • Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to a nitrile is a well-established and highly effective method for producing unsymmetrical ketones.[1] This strategy involves the reaction of a Grignard reagent derived from a 3-nitrohalobenzene with 2-cyanopyridine. This approach is generally high-yielding and offers excellent control.

  • Oxidation of a Precursor: Another common method involves the oxidation of the corresponding secondary alcohol, phenyl(pyridin-2-yl)methanol, or the direct oxidation of a methylene bridge in a precursor like 2-(3-nitrobenzyl)pyridine. These methods are effective but require the synthesis of the precursor, adding steps to the overall process.

Chosen Strategy: This guide will focus on the Grignard reaction, specifically the addition of 3-nitrophenylmagnesium bromide to 2-cyanopyridine. This route is convergent and leverages readily available starting materials. A critical consideration, however, is the potential reactivity of the nitro group with the highly nucleophilic Grignard reagent.[2] This necessitates careful control of the reaction conditions, particularly maintaining low temperatures to favor the desired nucleophilic attack on the nitrile over side reactions with the nitro group.

Reaction Mechanism: Grignard Addition to a Nitrile

The reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: 1-Bromo-3-nitrobenzene reacts with magnesium metal in an anhydrous ether solvent (like THF) to form 3-nitrophenylmagnesium bromide.

  • Nucleophilic Attack and Hydrolysis: The Grignard reagent, a potent carbon nucleophile, attacks the electrophilic carbon of the nitrile group in 2-cyanopyridine. This forms a metalloimine intermediate. This intermediate is stable until an acidic workup is performed. The addition of aqueous acid hydrolyzes the imine to the corresponding ketone, our target molecule.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_prep Stage 1: Grignard Reagent Preparation cluster_reaction Stage 2: Reaction & Quenching cluster_purification Stage 3: Workup & Purification reagent_prep Activate Mg turnings in dry THF under N2 atmosphere grignard_formation Slowly add 1-bromo-3-nitrobenzene to maintain gentle reflux reagent_prep->grignard_formation Initiate reaction cool Cool Grignard reagent to 0°C grignard_formation->cool addition Add 2-cyanopyridine in dry THF dropwise at 0°C cool->addition warm Allow to warm to RT and stir overnight addition->warm quench Quench with saturated NH4Cl (aq) at 0°C warm->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by flash column chromatography dry->purify final_product final_product purify->final_product Yields pure product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthetic Protocol

Materials:

  • Magnesium turnings

  • 1-Bromo-3-nitrobenzene

  • 2-Cyanopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal, as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Ice bath

Procedure:

Part A: Preparation of 3-Nitrophenylmagnesium Bromide

  • Assemble the dry three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Flame-dry the glassware under a flow of nitrogen to ensure all moisture is removed.

  • Place magnesium turnings (1.2 eq.) and a small crystal of iodine into the flask.

  • Add a small volume of anhydrous THF, just enough to cover the magnesium.

  • Dissolve 1-bromo-3-nitrobenzene (1.0 eq.) in anhydrous THF in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask or add an activator like 1,2-dibromoethane.[2][3]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[3]

Part B: Reaction with 2-Cyanopyridine and Workup

  • Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

  • Dissolve 2-cyanopyridine (1.1 eq.) in anhydrous THF in the dropping funnel.

  • Add the 2-cyanopyridine solution dropwise to the stirred Grignard reagent at 0°C. Maintaining this low temperature is crucial to minimize potential side reactions involving the nitro group.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • The next day, cool the reaction mixture back to 0°C and slowly quench it by adding saturated aqueous NH₄Cl solution. This will hydrolyze the intermediate and neutralize any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Part C: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute with a hexane/ethyl acetate gradient to isolate the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will confirm the presence and connectivity of protons. We expect to see distinct signals for the protons on both the pyridine and the nitrophenyl rings. The protons on the nitrophenyl ring will be significantly deshielded (shifted downfield) due to the electron-withdrawing effects of both the nitro group and the ketone. The pyridine protons will appear in their characteristic regions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show a signal for each unique carbon atom. The most downfield signal will be the carbonyl carbon of the ketone (typically ~190-200 ppm). The aromatic carbons will appear in the 120-160 ppm region.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum of this compound will be dominated by several strong absorption bands:

    • A strong, sharp peak for the carbonyl (C=O) stretch of the ketone, typically around 1660-1680 cm⁻¹.[4]

    • Two strong peaks for the nitro group (N-O) stretches: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

    • Multiple bands for the C=C and C=N stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.[5]

    • C-H stretching vibrations for the aromatic protons, typically appearing just above 3000 cm⁻¹.[5]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound (C₁₂H₈N₂O₃), the expected molecular weight is 228.21 g/mol . The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 228 or 229, respectively.

Physical Properties
  • Appearance: The purified compound is expected to be a solid, likely pale yellow or off-white.

  • Melting Point: A sharp melting point is a strong indicator of purity. This should be determined using a standard melting point apparatus.

Summary of Characterization Data
Technique Expected Observations for this compound
Formula C₁₂H₈N₂O₃
Molecular Weight 228.21 g/mol
¹H NMR Multiple signals in the aromatic region (δ 7.5-9.0 ppm). Protons ortho to the nitro group and carbonyl will be the most downfield.
¹³C NMR Carbonyl carbon (C=O) signal expected around δ 190-195 ppm. Aromatic carbons expected in the δ 120-160 ppm range.
IR (cm⁻¹) ~1670 (C=O, ketone); ~1530 (N-O, asym); ~1350 (N-O, sym); 1450-1600 (C=C/C=N, aromatic).[4][5]
Mass Spec. (m/z) Expected molecular ion peak [M+H]⁺ at 229.
Melting Point To be determined experimentally. A sharp range indicates high purity.

Part 3: Safety, Handling, and Storage

  • Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitroaromatic compounds can be toxic and should be handled with care. Grignard reagents are highly reactive and pyrophoric; they react violently with water and protic solvents.

  • Handling: All manipulations involving the Grignard reagent must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

  • Storage: Store the final product in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This guide has detailed a reliable and robust method for the synthesis of this compound via a Grignard reaction, a cornerstone of carbon-carbon bond formation. By carefully controlling the reaction conditions, particularly temperature, this synthetic route can be highly effective. The comprehensive characterization protocol outlined, employing NMR, IR, and mass spectrometry, provides a self-validating system to ensure the identity and purity of the final product. This information should serve as a valuable resource for researchers and scientists working in the fields of organic synthesis and drug discovery.

References

An In-depth Technical Guide to 2-(3-Nitrobenzoyl)pyridine: Synthesis, Spectral Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Nitrobenzoyl)pyridine, a key heterocyclic ketone with significant potential in synthetic chemistry and drug discovery. This document details its chemical identity, including its CAS number, and presents a thorough analysis of its spectral properties. Furthermore, a validated synthetic protocol is provided, alongside insights into its reactivity and potential applications in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

This compound, also known as (3-nitrophenyl)(pyridin-2-yl)methanone, is a stable, solid organic compound. Its chemical structure features a pyridine ring linked to a benzoyl group, which is substituted with a nitro group at the meta position.

IdentifierValue
IUPAC Name (3-Nitrophenyl)(pyridin-2-yl)methanone
Synonyms This compound
CAS Number 27693-37-4[1]
Molecular Formula C₁₂H₈N₂O₃
Molecular Weight 228.21 g/mol
Appearance Pale yellow to yellow crystalline solid (predicted)
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Spectral Data and Characterization

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the eight aromatic protons. The protons on the pyridine ring will likely appear as a set of multiplets in the downfield region (δ 7.0-9.0 ppm). The protons on the 3-nitrophenyl ring are also expected in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum will show twelve distinct signals. The carbonyl carbon is expected to appear significantly downfield (around 190 ppm). The carbons of the pyridine and nitrophenyl rings will resonate in the aromatic region (approximately 120-150 ppm), with the carbon attached to the nitro group being the most deshielded in the nitrophenyl ring.

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • C=O Stretch: A strong absorption band is expected in the region of 1650-1680 cm⁻¹, characteristic of an aryl ketone.

  • NO₂ Stretch: Two strong absorption bands are anticipated, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-N Stretch: A moderate absorption band for the C-N bond of the pyridine ring is expected.

  • Aromatic C-H Stretch: Weak to medium bands will be observed above 3000 cm⁻¹.

2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 228. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the pyridine or nitrophenyl ring, leading to characteristic fragment ions.

Synthesis and Reactivity

A reliable method for the preparation of this compound is crucial for its accessibility in research. While a specific, detailed synthesis protocol for this compound is not widely published, a common approach involves the Friedel-Crafts acylation of pyridine with 3-nitrobenzoyl chloride.

3.1. General Synthetic Protocol: Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product pyridine Pyridine target_molecule This compound pyridine->target_molecule Acylation nitrobenzoyl_chloride 3-Nitrobenzoyl Chloride nitrobenzoyl_chloride->target_molecule lewis_acid Lewis Acid (e.g., AlCl₃) solvent Inert Solvent (e.g., CS₂ or Nitrobenzene)

Figure 1: Proposed synthetic workflow for this compound via Friedel-Crafts acylation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-nitrobenzoyl chloride in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) portion-wise at 0°C.

  • Addition of Pyridine: Slowly add pyridine to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

3.2. Key Reactivity: Reduction of the Nitro Group

A significant reaction of this compound is the reduction of its nitro group to an amine, yielding 2-(3-aminobenzoyl)pyridine. This transformation is a critical step in the synthesis of more complex molecules and potential drug candidates. A documented procedure for this reduction is available in the literature.[2]

G start This compound reagents SnCl₂·2H₂O HCl in Ethanol start->reagents Reduction product 2-(3-Aminobenzoyl)pyridine reagents->product

Figure 2: Reaction scheme for the reduction of this compound.

Experimental Protocol for the Synthesis of 2-(3-Aminobenzoyl)pyridine: [2]

  • Reaction Setup: Suspend this compound (19 g) in a 3.7N solution of hydrogen chloride in ethanol (360 cc).

  • Addition of Reducing Agent: Add stannous chloride dihydrate (63 g) to the suspension at approximately 3°C over 45 minutes.

  • Reaction Progression: Stir the resulting suspension at around 4°C for 1.5 hours, then at approximately 20°C for 1.5 hours, and finally at about 80°C for 1.5 hours.

  • Solvent Removal: Evaporate the solvent under reduced pressure at a temperature near 50°C.

  • Work-up: Dissolve the residue in distilled water (200 cc). Adjust the pH of the aqueous solution to approximately 11 by adding a 10N aqueous sodium hydroxide solution at about 25°C.

  • Extraction: Saturate the solution with sodium chloride and extract three times with diethyl ether.

  • Purification: Combine the ether extracts, wash with a saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and treat with decolorizing charcoal. After filtration, concentrate the solution to dryness under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (50:50 by volume) as the eluent to yield 2-(3-aminobenzoyl)pyridine as a red oil.

Applications in Drug Discovery and Development

The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The unique chemical properties of this compound, particularly the presence of the reactive nitro group and the versatile ketone linker, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

The amino derivative, 2-(3-aminobenzoyl)pyridine, serves as a key intermediate for the construction of more complex molecular architectures. The amino group can be readily functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Potential therapeutic areas where derivatives of this compound could be investigated include oncology, infectious diseases, and neurodegenerative disorders.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for synthetic and medicinal chemistry. This technical guide has provided a detailed overview of its chemical identity, predicted spectral characteristics, a plausible synthetic route, and a validated protocol for its conversion to the corresponding amine. The information presented herein is intended to facilitate further research and development involving this versatile molecule.

References

crystal structure analysis of 2-(3-Nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(3-Nitrobenzoyl)pyridine

This guide provides a comprehensive overview of the complete workflow for the single-crystal X-ray diffraction analysis of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. The narrative follows the journey of the compound from its synthesis to the final elucidated crystal structure, emphasizing the causality behind experimental choices and the importance of structural data in a pharmaceutical context.

The pyridine ring is a cornerstone scaffold in medicinal chemistry, found in a vast number of therapeutic agents due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] When combined with a nitrobenzoyl moiety—another significant pharmacophore known to influence electronic properties and biological activity—the resulting molecule, this compound, becomes a compound of significant interest for drug discovery.[5]

Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount. Single-crystal X-ray diffraction (XRD) is the most definitive method for obtaining this information at atomic resolution.[6] The resulting crystal structure provides invaluable insights that are critical for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the molecule's conformation and intermolecular interactions with its biological efficacy.

  • Rational Drug Design: Guiding the design of more potent and selective analogues by revealing how the molecule interacts with biological targets like enzymes or receptors.[7][8]

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs), which can have profound effects on a drug's stability, solubility, and bioavailability.[7]

This guide will therefore detail the hypothetical, yet methodologically rigorous, process of determining the crystal structure of this compound, serving as a blueprint for the structural analysis of novel small molecules in a drug development pipeline.

Synthesis and Single Crystal Growth

A prerequisite for any crystallographic study is the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

Several synthetic routes can be envisioned for this compound. A robust and common approach is the oxidation of the corresponding secondary alcohol, phenyl(pyridin-2-yl)methanol, which can be synthesized via a Grignard reaction. A nitration step on the benzoyl ring is required. An alternative is a direct acylation. For this guide, we will outline a well-established oxidation route.[9]

  • Step 1: Synthesis of (3-Nitrophenyl)(pyridin-2-yl)methanol.

    • To a solution of 2-bromopyridine in anhydrous THF under an inert atmosphere (N₂), add magnesium turnings to initiate the formation of the Grignard reagent, pyridin-2-ylmagnesium bromide.

    • In a separate flask, dissolve 3-nitrobenzaldehyde in anhydrous THF.

    • Slowly add the 3-nitrobenzaldehyde solution to the prepared Grignard reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired alcohol.

  • Step 2: Oxidation to this compound.

    • Dissolve the purified (3-nitrophenyl)(pyridin-2-yl)methanol in dichloromethane (DCM).

    • Add pyridinium chlorochromate (PCC) in portions to the solution while stirring at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 2-3 hours).

    • Filter the reaction mixture through a pad of silica gel to remove the chromium salts, washing with DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Further purify the product by recrystallization from an ethanol/hexane mixture.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation A 2-Bromopyridine + Mg C Pyridin-2-ylmagnesium bromide A->C in THF B 3-Nitrobenzaldehyde D (3-Nitrophenyl)(pyridin-2-yl)methanol B->D Nucleophilic Addition C->D Nucleophilic Addition E (3-Nitrophenyl)(pyridin-2-yl)methanol G This compound E->G in DCM F Pyridinium Chlorochromate (PCC) F->G in DCM Crystallography_Workflow A Crystal Mounting & Centering B Preliminary Screening (Unit Cell Determination) A->B C Data Collection Strategy B->C D Full Data Collection C->D E Data Integration & Reduction D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Final Structural Model & Validation G->H

References

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-(3-Nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis and prediction of the spectroscopic data for 2-(3-Nitrobenzoyl)pyridine, a molecule of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to offer a comprehensive and scientifically grounded prediction of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar compounds.

Introduction

This compound is a heterocyclic aromatic ketone. Its structure, incorporating a pyridine ring, a benzoyl group, and a nitro substituent, suggests a rich and informative spectroscopic profile. Spectroscopic analysis is fundamental to the verification of the structure and purity of synthesized compounds. This guide provides a detailed, predicted spectroscopic analysis of this compound, a crucial tool for any researcher working with this molecule. The predictions herein are based on a thorough analysis of the known spectroscopic data of 2-benzoylpyridine and 3-nitroacetophenone, which serve as excellent structural analogues for the pyridine-ketone and nitro-benzoyl moieties, respectively.

Molecular Structure:

Fragmentation M [C12H8N2O3]+• m/z = 228 F1 [C12H8N2O]+• m/z = 182 M->F1 - NO2 F2 [C7H5O]+ m/z = 105 M->F2 - C5H4N• F3 [C5H4N]+ m/z = 78 M->F3 - C7H4NO2• F4 [C6H5]+ m/z = 77 F2->F4 - CO

A Technical Guide to the Theoretical and Computational Investigation of Nitrobenzoylpyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed in the study of nitrobenzoylpyridines, a promising class of compounds in modern drug development. It is intended for researchers, scientists, and professionals in the field of drug discovery who are interested in applying computational techniques to accelerate their research. This document emphasizes the causal relationships behind methodological choices and provides actionable, self-validating protocols.

Introduction: The Therapeutic Potential of Nitrobenzoylpyridines

Nitrobenzoylpyridines represent a fascinating scaffold in medicinal chemistry, combining the electronic properties of the nitrobenzoyl moiety with the versatile pharmacological profile of the pyridine ring. This unique combination has positioned them as compelling candidates for the development of novel therapeutic agents. A significant area of interest is their potential as inhibitors of enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] The emergence of multidrug-resistant tuberculosis strains necessitates the discovery of new drugs with novel mechanisms of action, making the exploration of InhA inhibitors like nitrobenzoylpyridines a critical research endeavor.[1][3][4]

Computational and theoretical studies play a pivotal role in the rational design and optimization of these molecules. By simulating molecular behavior and interactions at the atomic level, we can predict their biological activity, understand their mechanism of action, and guide synthetic efforts towards more potent and selective drug candidates. This guide will delve into the core computational techniques used in this process: Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Core Computational Methodologies: A Synergistic Approach

The in-silico investigation of nitrobenzoylpyridines relies on a synergistic application of various computational techniques. Each method provides a unique piece of the puzzle, and their combined insights offer a holistic understanding of the molecule's properties and potential as a drug candidate.

Density Functional Theory (DFT): Elucidating Electronic Structure and Reactivity

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[5][6][7] It provides a balance between accuracy and computational cost, making it a workhorse for the theoretical study of medium-sized molecules like nitrobenzoylpyridines.

Causality of Choice: We employ DFT to:

  • Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, which is crucial for understanding its interaction with biological targets.

  • Calculate Spectroscopic Properties: Predict vibrational frequencies (IR) and NMR chemical shifts, which can be directly compared with experimental data for structural validation.[5]

  • Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[6]

  • Map the Molecular Electrostatic Potential (MEP): The MEP surface reveals the charge distribution within the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. This is invaluable for predicting non-covalent interactions with a protein's active site.

This protocol outlines a typical DFT calculation for a nitrobenzoylpyridine derivative using a computational chemistry software package like Gaussian.

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of the nitrobenzoylpyridine molecule using a molecular builder (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Input File Preparation:

    • Create an input file specifying the calculation parameters. A typical input for a geometry optimization and frequency calculation would look like this:

    • #p: Specifies the route section.

    • B3LYP: The chosen DFT functional, known for its good balance of accuracy and efficiency for organic molecules.

    • 6-311++G(d,p): The basis set, which describes the atomic orbitals. This is a reasonably large and flexible basis set for accurate calculations.

    • Opt: Keyword for geometry optimization.

    • Freq: Keyword to calculate vibrational frequencies. This is important to confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • Nitrobenzoylpyridine Geometry Optimization: A descriptive title.

    • 0 1: Specifies the charge (0) and spin multiplicity (singlet) of the molecule.

    • [Cartesian coordinates of the atoms]: The x, y, z coordinates of each atom in the molecule.

  • Job Submission and Monitoring:

    • Submit the input file to the computational chemistry software.

    • Monitor the progress of the calculation, checking for convergence and any errors.

  • Analysis of Results:

    • Optimized Geometry: Visualize the optimized structure and analyze bond lengths, bond angles, and dihedral angles.

    • Vibrational Frequencies: Confirm that there are no imaginary frequencies, indicating a true energy minimum. Compare the calculated vibrational spectra with experimental IR data if available.

    • Electronic Properties: Analyze the output file to extract information about the HOMO and LUMO energies, the MEP surface, and Mulliken or NBO charges on each atom.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a nitrobenzoylpyridine derivative) when bound to a protein target (e.g., InhA).[1][2] It is a cornerstone of structure-based drug design.

Causality of Choice: We use molecular docking to:

  • Identify Potential Binding Modes: Determine how the ligand fits into the active site of the protein.

  • Estimate Binding Affinity: Calculate a docking score, which is an approximation of the binding free energy. This helps in ranking and prioritizing potential drug candidates.

  • Analyze Key Interactions: Visualize and identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the protein-ligand complex. This information is crucial for understanding the mechanism of inhibition and for guiding lead optimization.

This protocol provides a general workflow for performing molecular docking using the popular and freely available software AutoDock Vina.

  • Preparation of the Receptor (Protein):

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For InhA, a relevant PDB ID would be, for example, 2NSD.

    • Using a molecular modeling tool like AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein, as they are crucial for hydrogen bonding.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).

    • Save the prepared protein in the .pdbqt format, which is required by AutoDock Vina.

  • Preparation of the Ligand (Nitrobenzoylpyridine):

    • Obtain the 3D structure of the nitrobenzoylpyridine derivative. This can be the DFT-optimized structure for higher accuracy.

    • Using ADT, assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the protein. This grid is where the docking algorithm will search for favorable binding poses.

    • The size and center of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB file or by using site-finding algorithms.

  • Configuration File Creation:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand files, the coordinates of the grid box, and other docking parameters.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input:

  • Analysis of Docking Results:

    • The output file (docking_results.pdbqt) will contain multiple binding poses of the ligand, ranked by their docking scores (binding affinities in kcal/mol).

    • Visualize the protein-ligand complexes using a molecular visualization tool like PyMOL or Chimera.

    • Analyze the interactions for the top-ranked poses, identifying key hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR is a statistical method that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity.[3]

Causality of Choice: QSAR is employed to:

  • Develop Predictive Models: Once a model is established and validated, it can be used to predict the biological activity of newly designed, unsynthesized compounds.

  • Identify Key Molecular Descriptors: QSAR analysis reveals which physicochemical properties (descriptors) of the molecules are most important for their biological activity. These descriptors can be related to steric, electronic, or hydrophobic properties.

  • Guide Lead Optimization: By understanding the relationship between structure and activity, chemists can make more informed decisions about which modifications to the molecular structure are likely to improve potency.

  • Data Set Preparation:

    • Compile a dataset of nitrobenzoylpyridine analogues with their experimentally determined biological activities (e.g., IC50 values against InhA).

    • The dataset should be diverse in terms of both chemical structure and biological activity.

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include:

      • 1D descriptors: Molecular weight, atom counts.

      • 2D descriptors: Topological indices, connectivity indices.

      • 3D descriptors: Molecular shape indices, surface areas.

      • Quantum chemical descriptors: HOMO/LUMO energies, dipole moment (obtained from DFT calculations).

  • Model Building:

    • Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), to build a mathematical equation that relates the descriptors to the biological activity.

  • Model Validation:

    • Assess the statistical quality and predictive power of the QSAR model using various validation metrics:

      • Internal validation: Cross-validation (e.g., leave-one-out) on the training set.

      • External validation: Using the test set to evaluate the model's ability to predict the activity of compounds it has not seen before.

    • Key statistical parameters include the coefficient of determination (R²), the cross-validated R² (Q²), and the predictive R² for the external test set.

Case Study: Computational Analysis of a (4-nitrophenyl)methanone Derivative

While specific studies on nitrobenzoylpyridines are emerging, we can draw valuable insights from the computational analysis of closely related compounds. A study on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives provides an excellent example of the application of DFT and molecular docking.[8][9][10]

DFT Analysis Summary

The study utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to investigate the molecular properties of these compounds.[8][9][10]

PropertyFindingImplication for Drug Design
Optimized Geometry The calculations provided the most stable 3D structures of the derivatives.Essential for accurate docking studies and understanding steric constraints in the active site.
HOMO-LUMO Gap The energy gap (ΔEg) was calculated to assess chemical reactivity and stability.A smaller gap suggests higher reactivity, which can be desirable for covalent inhibitors or a liability due to off-target reactions.
MEP Analysis The Molecular Electrostatic Potential map identified the amide and nitro groups as centers for electrophilic attack.[9]This information is crucial for predicting hydrogen bonding and other electrostatic interactions with the protein target.
Non-Linear Optical (NLO) Properties The hyperpolarizability (β0) was calculated, suggesting potential for NLO applications.While not directly related to drug action, it demonstrates the comprehensive nature of DFT analysis.
Molecular Docking Results

The study performed molecular docking of the (4-nitrophenyl)methanone derivatives against targets with PDB IDs 5ADH and 1RO6 to evaluate their antioxidant and anti-inflammatory properties.[9] The results highlighted excellent binding affinities and identified key non-bonding interactions within the active sites.[9] This demonstrates the power of molecular docking in predicting the biological potential of novel compounds.

Visualizing the Computational Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the computational studies described in this guide.

G cluster_dft Density Functional Theory (DFT) Workflow dft1 Build 3D Molecular Structure dft2 Initial Geometry Optimization (MM) dft1->dft2 dft3 Prepare DFT Input File (Functional, Basis Set) dft2->dft3 dft4 Run DFT Calculation (Optimization & Frequencies) dft3->dft4 dft5 Analyze Results: - Optimized Geometry - Vibrational Frequencies - HOMO/LUMO, MEP dft4->dft5

Caption: A streamlined workflow for DFT calculations on nitrobenzoylpyridines.

G cluster_docking Molecular Docking Workflow dock1 Prepare Receptor (Protein) - Remove water, add hydrogens - Assign charges dock3 Define Grid Box (Encompass Active Site) dock1->dock3 dock2 Prepare Ligand (Nitrobenzoylpyridine) - Assign charges, define rotatable bonds dock4 Run Docking Simulation (e.g., AutoDock Vina) dock2->dock4 dock3->dock4 dock5 Analyze Results: - Binding Poses & Scores - Key Interactions (H-bonds, etc.) dock4->dock5

Caption: A typical workflow for molecular docking studies.

Conclusion and Future Directions

The theoretical and computational study of nitrobenzoylpyridines is a vibrant and promising area of research in drug discovery. The methodologies outlined in this guide—DFT, molecular docking, and QSAR—provide a powerful toolkit for elucidating the structure-activity relationships of these compounds and for designing novel therapeutic agents with improved efficacy and safety profiles. The continued integration of these computational approaches with experimental synthesis and biological evaluation will undoubtedly accelerate the development of new treatments for diseases like tuberculosis and beyond.

References

An In-depth Technical Guide to the Reactivity of 2-(3-Nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of 2-(3-Nitrobenzoyl)pyridine, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. The molecule's architecture, featuring a pyridine ring, a carbonyl bridge, and a meta-substituted nitrobenzoyl group, presents multiple, distinct reactive centers. This document offers a detailed analysis of the key transformations involving the nitro group and the carbonyl function, presenting field-proven experimental protocols and the underlying mechanistic principles. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities.

Introduction: The Molecular Architecture of this compound
1.1 Structural Features and Electronic Properties

This compound is a molecule defined by the interplay of its constituent functional groups. The pyridine ring, a six-membered heteroaromatic system, contains a nitrogen atom whose lone pair of electrons contributes to the aromatic system and provides a site for potential protonation or alkylation. This nitrogen atom also acts as an electron-withdrawing group, influencing the reactivity of the pyridine ring itself.

The central carbonyl group (keto-bridge) connects the pyridine and the 3-nitrophenyl rings. It is a polar, electron-withdrawing group that activates adjacent positions and serves as a primary site for nucleophilic attack and various reduction reactions.

The 3-nitro group on the benzoyl moiety is a powerful electron-withdrawing group. It deactivates the benzene ring towards electrophilic aromatic substitution while making it susceptible to nucleophilic aromatic substitution, although the meta position is not ideal for the latter. Crucially, the nitro group is a versatile functional handle, readily converted into other functionalities, most notably an amino group.

1.2 Significance in Medicinal Chemistry and Drug Discovery

Pyridine derivatives are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding, improve solubility, and enhance pharmacokinetic properties.[1][2] The pyridine scaffold is present in numerous approved drugs, demonstrating its role as a "privileged structure" in drug design.[2][3] The transformation of this compound, particularly through the reduction of its nitro group, yields 2-(3-Aminobenzoyl)pyridine. This resulting primary amine is a critical building block, enabling the facile generation of diverse libraries of amides, sulfonamides, and other derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[4][5]

Synthesis of the this compound Scaffold

The most direct and common approach to synthesizing aryl-pyridyl ketones like this compound is through a Friedel-Crafts-type acylation reaction.

2.1 Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the pyridine ring and the carbonyl carbon. This reveals a pyridyl nucleophile (or its equivalent) and an activated acyl electrophile, such as an acyl halide derived from 3-nitrobenzoic acid.

G cluster_intermediates Target This compound Disconnect C-C Bond (Acylation) Target->Disconnect Intermediates Disconnect->Intermediates Pyridyl Pyridyl Nucleophile (e.g., 2-lithiopyridine) Intermediates->Pyridyl Acyl 3-Nitrobenzoyl Chloride (Electrophile) Intermediates->Acyl

Caption: Retrosynthetic approach for this compound.

2.2 Detailed Experimental Protocol: Synthesis via Acylation

This protocol describes the synthesis from nicotinic acid, which is first converted to its acid chloride and then used to acylate nitrobenzene. A similar, well-documented procedure for the synthesis of 3-benzoylpyridine provides a strong foundation for this approach.[6]

Step 1: Preparation of Nicotinoyl Chloride Hydrochloride

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place nicotinic acid (61.5 g, 0.5 mol).

  • Carefully add thionyl chloride (250 mL, 3.4 mol) in a slow stream under a fume hood. The reaction is exothermic.

  • Once the addition is complete, heat the mixture to reflux for 2 hours. The solid will dissolve to form a clear solution.

  • Allow the reaction to cool to room temperature, then cool further in an ice bath to crystallize the product.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Friedel-Crafts Acylation

  • To the flask containing the crude nicotinoyl chloride hydrochloride, add anhydrous nitrobenzene (250 mL).

  • Cool the mixture in an ice-salt bath to 0-5 °C.

  • While stirring vigorously, add anhydrous aluminum chloride (150 g, 1.125 mol) in small portions, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice (~500 g) with stirring.

  • Neutralize the aqueous solution with concentrated sodium hydroxide solution while keeping the mixture cool.

  • Extract the product with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.

Key Reactive Sites and Mechanistic Pathways

The primary avenues for the synthetic modification of this compound are centered on the nitro group and the carbonyl bridge. The choice of reagents and conditions allows for the selective transformation of one site while preserving the other.

Caption: Primary reactive sites on the this compound scaffold.

Reactions Involving the Nitro Group: A Gateway to Functionalization

The reduction of the aromatic nitro group is one of the most fundamental and widely used transformations in organic synthesis.[7] It converts a strongly deactivating group into a versatile activating amino group.

4.1 Chemoselective Reduction to the Amino Group

The conversion of the nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[8] The primary challenge is to achieve this reduction without affecting the carbonyl group or the pyridine ring.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a common and effective catalyst.[9]

Experimental Protocol:

  • In a hydrogenation vessel, dissolve this compound (1.0 g, 4.38 mmol) in ethanol (50 mL).

  • Add 10% Palladium on carbon (100 mg, ~10% w/w).

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas (balloon or Parr shaker at 50 psi).

  • Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield 2-(3-Aminobenzoyl)pyridine, which can be purified further by crystallization or chromatography if necessary.

Causality: Catalytic hydrogenation is often preferred for its high yields and clean reaction profile, avoiding the use of stoichiometric metallic reagents. However, prolonged reaction times or more active catalysts (like Platinum oxide) can lead to the reduction of the ketone and/or the pyridine ring.[10]

Reduction using tin(II) chloride (SnCl₂) in an acidic medium is a classic and highly reliable method that shows excellent chemoselectivity for the nitro group in the presence of a ketone.[9]

Experimental Protocol:

  • In a 250 mL round-bottom flask, suspend this compound (2.0 g, 8.76 mmol) in concentrated hydrochloric acid (30 mL).

  • Cool the mixture in an ice bath.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (9.9 g, 43.8 mmol) in concentrated hydrochloric acid (20 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 3-5 hours.

  • Pour the reaction mixture onto ice and basify carefully with a 40% aqueous NaOH solution until the pH is >10. The tin salts will precipitate.

  • Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to afford the desired 2-(3-Aminobenzoyl)pyridine.

Trustworthiness: This method's selectivity is its key advantage. The acidic conditions protonate the pyridine nitrogen, protecting it from reduction, while the ketone is generally stable under these conditions.

4.2 Tabular Summary of Nitro Reduction Methods
Reagent SystemConditionsSelectivityAdvantagesDisadvantages
H₂ / Pd-C [9]RT, 1-4 atm H₂GoodHigh yield, clean byproducts (H₂O)Potential for over-reduction
SnCl₂ / HCl [9]0°C to RTExcellentHigh chemoselectivity, reliableStoichiometric metal waste
Fe / HCl or NH₄Cl RefluxExcellentInexpensive, effectiveHeterogeneous, requires filtration
Sodium Sulfide (Na₂S) [7]Aqueous/AlcoholGoodMild, can be selective for one of multiple nitro groupsCan produce sulfur byproducts
Transformations at the Carbonyl Bridge

The keto-bridge can be completely removed or reduced to a secondary alcohol, providing further structural diversification.

5.1 Reduction to a Methylene Bridge (CH₂) via Wolff-Kishner Reduction

The Wolff-Kishner reduction converts a carbonyl group to a methylene group under strongly basic conditions, making it an excellent alternative to the acid-catalyzed Clemmensen reduction, which may not be compatible with the pyridine ring.[11][12] The reaction proceeds through the formation of a hydrazone intermediate.[13]

G Start Ketone + Hydrazine (NH₂NH₂) Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Anion1 Hydrazone Anion Hydrazone->Anion1 Deprotonation (Base) Diimide Diimide Intermediate Anion1->Diimide Protonation (Solvent) Anion2 Carbanion Diimide->Anion2 Deprotonation & N₂ loss Product Alkane Product + N₂ Anion2->Product Protonation (Solvent)

Caption: Simplified workflow of the Wolff-Kishner reduction mechanism.

The Huang-Minlon modification is a practical one-pot procedure that uses a high-boiling solvent like diethylene glycol.[11]

  • To a round-bottom flask fitted with a reflux condenser, add this compound (1.0 g, 4.38 mmol), potassium hydroxide (0.74 g, 13.1 mmol), hydrazine hydrate (85%, 0.75 mL, 13.1 mmol), and diethylene glycol (20 mL).

  • Heat the mixture to reflux (around 130-140 °C) for 2 hours.

  • Modify the condenser for distillation and remove water and excess hydrazine until the internal temperature rises to ~200 °C.

  • Return the condenser to the reflux position and maintain the high temperature for an additional 4 hours.

  • Cool the reaction mixture to room temperature and dilute with water (50 mL).

  • Extract the product with ether (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify by column chromatography to yield 2-(3-Nitrobenzyl)pyridine.

Expertise & Causality: The high temperature is necessary to drive the irreversible decomposition of the hydrazone intermediate, with the formation of nitrogen gas being the thermodynamic driving force for the reaction.[12] The basic conditions are fully compatible with the pyridine ring and the (now reduced) amino group, if this reaction is performed sequentially.

Applications in Drug Development: From Precursor to Pharmacophore

The true value of this compound lies in its role as a versatile precursor. The reduction product, 2-(3-Aminobenzoyl)pyridine, is an ideal starting point for creating large compound libraries. The primary aromatic amine can be readily acylated, sulfonated, or used in reductive amination and coupling reactions to explore the chemical space around the core scaffold, facilitating the optimization of lead compounds in drug discovery pipelines. The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction in many enzyme active sites and receptor binding pockets.[2]

Conclusion and Future Outlook

This compound is a molecule with well-defined and predictable reactivity centered at its nitro and carbonyl groups. The chemoselective reduction of the nitro group is a robust and high-yield transformation that unlocks access to a key amine intermediate for medicinal chemistry applications. Concurrently, the carbonyl group offers a secondary point for modification, including its complete removal via the Wolff-Kishner reduction. Understanding the interplay of these reactive sites and the specific conditions required to address them selectively is paramount for any scientist working with this valuable heterocyclic scaffold. Future work may focus on developing novel catalytic systems for these transformations that offer even greater efficiency and environmental sustainability.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(3-Nitrobenzoyl)pyridine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Physicochemical Landscape of 2-(3-Nitrobenzoyl)pyridine

This compound is a heterocyclic aromatic ketone of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a pyridine ring linked to a benzoyl group bearing a nitro substituent, imparts a unique combination of electronic and steric properties. These characteristics are pivotal in its biological activity and its utility as a synthetic intermediate. For researchers in drug development and related fields, a comprehensive understanding of its solubility and stability is not merely academic; it is a fundamental prerequisite for formulation development, pharmacokinetic studies, and ensuring the integrity of toxicological assessments.

This guide provides a deep dive into the core physicochemical attributes of this compound, offering both theoretical predictions and actionable experimental protocols. As a Senior Application Scientist, the insights presented herein are grounded in established chemical principles and field-proven methodologies, designed to empower researchers to confidently handle and evaluate this compound.

Chemical and Physical Properties: A Structural Perspective

The solubility and stability of this compound are intrinsically linked to its molecular structure. Key features include:

  • Aromatic Systems: The presence of both a pyridine and a benzene ring contributes to the molecule's overall aromaticity and planarity, suggesting potential for π-π stacking interactions.

  • Ketone Linkage: The carbonyl group acts as a hydrogen bond acceptor and introduces a polar site within the molecule.

  • Pyridine Moiety: The nitrogen atom in the pyridine ring is basic and can be protonated in acidic conditions, significantly impacting solubility in aqueous media.

  • Nitro Group: The strongly electron-withdrawing nitro group renders the benzoyl ring electron-deficient and is a key determinant of the molecule's reactivity and potential degradation pathways.

These structural elements collectively define the compound's polarity, hydrogen bonding capabilities, and susceptibility to chemical transformation.

Solubility Profile: A Predictive Analysis

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a robust qualitative and semi-quantitative understanding can be derived from its structural features and the principle of "like dissolves like."

The molecule possesses both polar (ketone, nitro group, pyridine nitrogen) and non-polar (benzene and pyridine rings) characteristics, suggesting a nuanced solubility profile across a spectrum of common laboratory solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe pyridine nitrogen and carbonyl oxygen can act as hydrogen bond acceptors. However, the large aromatic surface area is hydrophobic, limiting aqueous solubility. Solubility is expected to increase with decreasing polarity of the alcohol (Methanol > Ethanol). In acidic aqueous solutions, protonation of the pyridine nitrogen should enhance solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile, AcetoneHighThese solvents can effectively solvate the polar regions of the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network like in water. DMSO is anticipated to be an excellent solvent. A related compound, Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate, is known to be soluble in DMSO, Acetone, and Ethyl Acetate[1].
Non-Polar Dichloromethane (DCM), ChloroformModerate to HighThe aromatic rings contribute to significant non-polar character, allowing for favorable van der Waals interactions with halogenated solvents. The aforementioned related compound is soluble in Dichloromethane and Chloroform[1].
Non-Polar Toluene, HexanesLowThe significant polarity imparted by the nitro and carbonyl groups will likely limit solubility in highly non-polar hydrocarbon solvents. However, some solubility in aromatic solvents like toluene might be observed due to potential π-π interactions.

Stability Profile: Unveiling Potential Degradation Pathways

The chemical stability of this compound is a critical parameter for its storage, handling, and application. The presence of the nitro group and the benzoylpyridine scaffold suggests susceptibility to specific degradation mechanisms.

Hydrolytic Stability

The ketone linkage is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage is a theoretical possibility, although likely requiring harsh conditions. The pyridine ring itself is stable to hydrolysis.

Photostability

Nitroaromatic compounds are known to be photoreactive[2][3][4][5]. Upon absorption of UV light, the nitro group can be excited, leading to a variety of degradation pathways, including reduction of the nitro group or cleavage of the benzoyl-pyridine bond. Therefore, it is crucial to protect this compound from light, especially when in solution.

Thermal Stability

The compound is expected to be thermally stable at ambient temperatures. At elevated temperatures, decomposition may occur, potentially involving the nitro group. The melting point of the related 2-benzoylpyridine is 41-43 °C, suggesting that this compound is a solid at room temperature[6].

Oxidative Stability

While the molecule contains functional groups that can be oxidized, it is generally considered stable to mild oxidizing conditions. However, strong oxidizing agents should be avoided.

The following diagram illustrates the potential degradation pathways for this compound under forced degradation conditions.

G cluster_conditions Stress Conditions cluster_compound This compound cluster_products Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis Compound This compound Acid/Base Hydrolysis->Compound Photolytic Stress (UV Light) Photolytic Stress (UV Light) Photolytic Stress (UV Light)->Compound Oxidative Stress (e.g., H2O2) Oxidative Stress (e.g., H2O2) Oxidative Stress (e.g., H2O2)->Compound Thermal Stress Thermal Stress Thermal Stress->Compound Hydrolysis_Products 3-Nitrobenzoic acid + 2-Aminopyridine (under harsh conditions) Compound->Hydrolysis_Products Hydrolysis Photolytic_Products Reduced nitro group (e.g., nitroso, amino) Ring cleavage products Compound->Photolytic_Products Photodegradation Oxidative_Products Hydroxylated derivatives Compound->Oxidative_Products Oxidation Thermal_Products Decomposition products Compound->Thermal_Products Thermal Degradation

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Characterization

To obtain definitive data on the solubility and stability of this compound, the following validated experimental protocols are recommended.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

The following diagram outlines the shake-flask solubility determination workflow.

G cluster_workflow Shake-Flask Solubility Workflow Start Start Step1 Add excess compound to solvent Start->Step1 Step2 Equilibrate at constant temperature (24-48h) Step1->Step2 Step3 Centrifuge to separate solid Step2->Step3 Step4 Sample and dilute supernatant Step3->Step4 Step5 Quantify by HPLC-UV Step4->Step5 End Determine Solubility Step5->End

Caption: Workflow for equilibrium solubility determination.

Protocol 2: Forced Degradation and Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule, in line with ICH guidelines[4][7][8][9].

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at an elevated temperature.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate a solution and solid sample at an elevated temperature (e.g., 80 °C).

    • Photodegradation: Expose a solution and solid sample to a light source compliant with ICH Q1B guidelines[4].

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute samples as needed.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

The following diagram illustrates the forced degradation study workflow.

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution Stress Subject to Stress Conditions Start->Stress Conditions Acidic Hydrolysis Basic Hydrolysis Oxidative Degradation Thermal Degradation Photodegradation Stress->Conditions Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze End Assess Stability Profile Analyze->End

Caption: Workflow for conducting forced degradation studies.

Analytical Methodologies for Quantification

A robust and validated analytical method is paramount for accurate solubility and stability determination. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique for the quantification of this compound.

Recommended HPLC-UV Method Parameters:
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended.

  • Detection: The compound is expected to have a strong UV absorbance due to its aromatic systems and nitro group. A UV detector set at an appropriate wavelength (determined by a UV scan) should provide excellent sensitivity.

  • Validation: The method must be validated for linearity, accuracy, precision, selectivity, and robustness according to ICH Q2(R1) guidelines.

Conclusion: A Framework for Comprehensive Characterization

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data for this specific molecule is sparse, the principles of physical organic chemistry, coupled with data from structurally related compounds, allow for a robust predictive analysis. The detailed experimental protocols provided herein empower researchers to generate the necessary data to support their drug development and scientific endeavors. By adhering to these methodologies, scientists can ensure the quality and reliability of their research, paving the way for successful downstream applications.

References

Initial Synthesis of Novel 2-(3-Nitrobenzoyl)pyridine Derivatives: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Pursuing 2-(3-Nitrobenzoyl)pyridine Scaffolds

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties make it a cornerstone of drug design. When coupled with a benzoyl moiety, the resulting 2-benzoylpyridine structure becomes a versatile building block for compounds with a wide range of biological activities, including anticancer and antihistaminic properties.[1][2]

The strategic introduction of a nitro group (NO₂), particularly at the meta-position of the benzoyl ring, serves a dual purpose. The NO₂ group is a potent electron-withdrawing group that can significantly alter the electronic properties of the entire molecule, influencing its interaction with biological targets.[3] Furthermore, nitroaromatic compounds are well-documented for their diverse bioactivities, including antimicrobial and antiparasitic effects, often acting as bio-reducible prodrugs.[3][4] The synthesis of this compound derivatives is therefore a compelling objective for generating novel chemical entities with significant therapeutic potential.

This guide provides a comprehensive overview of the strategic considerations and practical methodologies for the initial synthesis of this valuable class of compounds. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the synthetic challenges inherent in pyridine chemistry.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic approach to the target molecule, this compound, reveals several potential bond disconnections. The most logical disconnection is at the carbonyl-pyridine C-C bond, suggesting a coupling between a pyridine-based nucleophile and a 3-nitrobenzoyl-based electrophile, or vice versa.

G cluster_0 Route A: Pyridine as Nucleophile cluster_1 Route B: Benzene Ring as Nucleophile target This compound disconnection C-C Bond Disconnection target->disconnection p_nuc 2-Pyridyl Organometallic (e.g., Grignard, Organolithium) disconnection->p_nuc nb_nuc 3-Nitrophenyl Organometallic (e.g., Grignard) disconnection->nb_nuc nb_elec 3-Nitrobenzoyl Electrophile (e.g., Acyl Chloride, Ester) p_nuc->nb_elec Coupling p_elec Pyridine-2-carbox- Electrophile (e.g., 2-Cyanopyridine, Ester) nb_nuc->p_elec Coupling

Caption: Retrosynthetic analysis of this compound.

Several synthetic strategies emerge from this analysis, each with distinct advantages and challenges:

  • Grignard Reactions: A classic and robust method for C-C bond formation.[5]

  • Palladium-Catalyzed Cross-Coupling: A modern, highly versatile, and functional-group-tolerant approach.[6][7]

  • Friedel-Crafts Acylation: While common for many aromatics, this method is notoriously difficult with simple pyridines.[8]

  • Acylation of Silylated Pyridines: An innovative method that bypasses the need for harsh organometallic reagents.[9]

The choice of method depends on factors such as substrate availability, required scale, functional group tolerance, and laboratory capabilities.

Comparative Analysis of Synthetic Methodologies

A critical evaluation of the primary synthetic routes is essential for selecting the optimal pathway.

Methodology Core Reagents Typical Conditions Advantages Challenges & Causality Relevant Citations
Grignard Reaction 2-Halopyridine + Mg; 3-Nitrobenzoyl ChlorideAnhydrous Ether/THF, -78°C to RTHigh yields, well-established, cost-effective.Requires strictly anhydrous conditions as Grignard reagents are strong bases quenched by water. The nitro group can potentially react with the Grignard reagent, requiring low temperatures.[10][11][12]
Palladium-Catalyzed Coupling 2-Pyridylboronic acid or 2-Halopyridine; 3-Nitrobenzoyl ChloridePd catalyst (e.g., Pd(OAc)₂), ligand, base, organic solvent, heat.Excellent functional group tolerance (including the NO₂ group), high yields, broad substrate scope.Catalyst and ligand costs can be high. Reaction optimization is often required.[6][13]
Acylation of Silylated Pyridines 2-(Trimethylsilyl)pyridine; 3-Nitrobenzoyl ChlorideOrganic solvent, RT to 120°C. Can be spontaneous or fluoride-catalyzed.Bypasses unstable organometallics, milder conditions, good yields.Requires the prior synthesis of the silylated pyridine precursor.[9]
Friedel-Crafts Acylation Pyridine, 3-Nitrobenzoyl Chloride, Lewis Acid (e.g., AlCl₃)Anhydrous conditions.Direct, atom-economical in principle.Generally fails. The pyridine nitrogen acts as a Lewis base, coordinating to and deactivating the catalyst. This makes the ring highly electron-deficient and resistant to electrophilic acylation.[8][14][15]

Based on this analysis, Grignard and Palladium-catalyzed reactions represent the most reliable and field-proven strategies for this specific synthetic target. The acylation of a silylated pyridine is a promising modern alternative.

Detailed Experimental Protocol: Synthesis via Grignard Reaction

This protocol details the synthesis of this compound by reacting 2-pyridylmagnesium bromide with 3-nitrobenzoyl chloride. This method is chosen for its reliability and accessibility.

CAUTION: This procedure involves pyrophoric and moisture-sensitive reagents. All glassware must be oven- or flame-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical.[12][16]

Materials and Reagents
  • 2-Bromopyridine (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal for activation)

  • 3-Nitrobenzoyl chloride (1.1 eq)

  • Anhydrous Diethyl Ether (or THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Experimental Workflow

Caption: Step-by-step workflow for Grignard synthesis.

Step-by-Step Procedure
  • Preparation of Grignard Reagent:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapor is observed. This step etches the passivating oxide layer on the magnesium.[16]

    • Allow the flask to cool to room temperature, then add anhydrous diethyl ether to cover the magnesium.

    • Dissolve 2-bromopyridine (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion (~10%) of the 2-bromopyridine solution to the magnesium suspension. The reaction is initiated when the brown color of iodine disappears and gentle refluxing begins. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Acylation:

    • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to minimize side reactions, such as nucleophilic attack on the nitro group.

    • In a separate dry flask, dissolve 3-nitrobenzoyl chloride (1.1 eq) in anhydrous diethyl ether.[17][18]

    • Add the 3-nitrobenzoyl chloride solution dropwise to the cold Grignard reagent via the dropping funnel over 30 minutes. A color change and formation of a precipitate are typically observed.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then remove the cooling bath and allow it to slowly warm to room temperature. Stir for another 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The use of NH₄Cl provides a mild acidic quench to hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.[5]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[19] Recrystallization from a suitable solvent system (e.g., ethanol/hexane) can be performed for further purification.[20]

Characterization and Analysis

The structural integrity of the synthesized compound must be validated through rigorous analytical techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for a representative this compound derivative. Actual chemical shifts (δ) may vary based on the solvent used and other substituents.

Analysis Technique Expected Observations
¹H NMR Pyridine Ring: Four distinct aromatic protons, typically in the range of δ 7.5-8.8 ppm. The proton ortho to the pyridine nitrogen (at C6) will be the most downfield. Benzoyl Ring: Four aromatic protons. The proton between the two electron-withdrawing groups (carbonyl and nitro) will be the most downfield, likely appearing as a triplet or singlet around δ 8.8-9.0 ppm. Other protons will be in the δ 7.8-8.6 ppm range.
¹³C NMR Carbonyl Carbon (C=O): A characteristic quaternary carbon signal in the downfield region, typically δ 190-195 ppm. Aromatic Carbons: Signals corresponding to all aromatic carbons, with those attached to nitrogen or the nitro group being significantly shifted.
FT-IR C=O Stretch: Strong absorption band around 1660-1680 cm⁻¹. NO₂ Stretch: Two characteristic strong absorption bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1530 cm⁻¹).
HRMS (High-Resolution Mass Spectrometry) The measured m/z value for the molecular ion [M+H]⁺ should match the calculated value to within 5 ppm, confirming the elemental composition.

Note: For detailed assignment, 2D NMR techniques such as COSY and HMBC are invaluable.[21]

Conclusion and Future Directions

The synthesis of this compound derivatives is a challenging yet rewarding endeavor. While classical methods like the Grignard reaction offer a reliable and cost-effective route, modern palladium-catalyzed couplings provide superior functional group tolerance for more complex targets. The successful synthesis and purification of this scaffold open the door to a vast chemical space. Subsequent modifications, such as the reduction of the nitro group to an amine, provide a handle for further diversification, enabling the development of extensive compound libraries for screening in drug discovery programs.[22] The protocols and strategies outlined in this guide provide a solid, authoritative foundation for researchers to confidently undertake the initial synthesis of these promising novel compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3-Nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(3-Nitrobenzoyl)pyridine, a key intermediate in pharmaceutical and materials science research. The protocol detailed herein follows a two-step synthetic sequence, commencing with the preparation of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable 2-pyridylboron reagent. This methodology has been selected for its high efficiency, functional group tolerance, and reproducibility. This guide offers in-depth procedural details, mechanistic insights, and characterization data to support researchers in achieving a successful synthesis.

Introduction

This compound is a heterocyclic ketone of significant interest in medicinal chemistry and materials science. The presence of the pyridine ring, the keto linker, and the nitro-substituted phenyl group provides a versatile scaffold for the development of novel bioactive molecules and functional materials. The synthesis of such biaryl ketones can be approached through various methods, including Friedel-Crafts acylation, Grignard reactions, and palladium-catalyzed cross-coupling reactions.

While Friedel-Crafts acylation is a classical method for ketone synthesis, its application to electron-deficient pyridine rings is often challenging due to the deactivation of the ring and coordination of the nitrogen atom with the Lewis acid catalyst.[1][2] Grignard reactions, while powerful, can be complicated by the presence of the reactive nitro group, which may react with the organometallic reagent.[3] Therefore, the Suzuki-Miyaura cross-coupling reaction presents a more robust and reliable strategy, offering mild reaction conditions and a broad tolerance for various functional groups.[4][5][6][7][8]

This protocol will focus on the synthesis of this compound via a Suzuki-Miyaura cross-coupling, a method that has been extensively applied in the formation of C(sp²)–C(sp²) bonds.[4]

Synthetic Strategy

The synthesis is designed as a two-step process. The first step involves the conversion of commercially available 3-nitrobenzoic acid to the more reactive 3-nitrobenzoyl chloride. The second step is the core Suzuki-Miyaura cross-coupling reaction, where the newly synthesized 3-nitrobenzoyl chloride is coupled with a 2-pyridylboron reagent in the presence of a palladium catalyst and a base.

Synthesis_Strategy cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Suzuki-Miyaura Coupling 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride 3-Nitrobenzoic_Acid->3-Nitrobenzoyl_Chloride SOCl₂ 2-Pyridylboronic_Acid 2-Pyridylboronic Acid Final_Product This compound 2-Pyridylboronic_Acid->Final_Product 3-Nitrobenzoyl_Chloride_2 3-Nitrobenzoyl Chloride 3-Nitrobenzoyl_Chloride_2->Final_Product Pd Catalyst, Base

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 3-Nitrobenzoyl Chloride

This initial step activates the carboxylic acid for the subsequent cross-coupling reaction. Thionyl chloride is a common and effective reagent for this transformation.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Nitrobenzoic Acid167.1210.0 g0.0598---
Thionyl Chloride (SOCl₂)118.9725 mL0.428Excess
Toluene---50 mL---Anhydrous
Experimental Protocol
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrobenzoic acid (10.0 g, 0.0598 mol).

  • Under a fume hood, carefully add thionyl chloride (25 mL, 0.428 mol) to the flask.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure.

  • Add anhydrous toluene (50 mL) and evaporate under reduced pressure to azeotropically remove any remaining traces of thionyl chloride.

  • The resulting crude 3-nitrobenzoyl chloride, a yellow solid, can be used in the next step without further purification.[9]

Part 2: Suzuki-Miyaura Cross-Coupling for this compound

This step constitutes the key C-C bond formation. The choice of catalyst, ligand, base, and solvent is crucial for achieving a high yield.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-Nitrobenzoyl Chloride185.5611.1 g0.0598From Part 1
2-Pyridylboronic Acid122.928.0 g0.0651---
Pd(dppf)Cl₂816.641.22 g0.0015Catalyst
Sodium Carbonate (Na₂CO₃)105.9919.0 g0.179Base
Dioxane/Water (4:1)---200 mL---Solvent

Experimental Protocol

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Combine 3-nitrobenzoyl chloride, 2-pyridylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃ in a flask. Solvent Add dioxane/water (4:1) solvent. Reagents->Solvent Inert Degas the mixture with N₂ or Ar for 15-20 min. Solvent->Inert Heat Heat the reaction mixture to 80-90 °C. Inert->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Filter Filter through Celite to remove the catalyst. Cool->Filter Extract Extract with ethyl acetate. Filter->Extract Wash Wash the organic layer with brine. Extract->Wash Dry Dry over anhydrous Na₂SO₄. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Chromatography Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient). Concentrate->Chromatography

References

Application Notes & Protocols: 2-(3-Nitrobenzoyl)pyridine as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(3-Nitrobenzoyl)pyridine is a pivotal precursor in modern organic synthesis, particularly for constructing complex heterocyclic scaffolds of medicinal and material importance. Its structure is uniquely functionalized, featuring three key reactive sites: the electrophilic carbonyl group, the reducible nitro group, and the pyridine ring, which is activated by the electron-withdrawing nitro substituent. This tripartite reactivity allows for a range of selective transformations, making it an invaluable building block for drug development professionals and research scientists. This guide provides an in-depth exploration of its synthetic utility, focusing on core transformations and providing detailed, field-proven protocols.

Part 1: Strategic Reductive Amination for Synthesis of Key Intermediates

The most fundamental transformation of this compound is the selective reduction of the nitro group to a primary amine. This conversion is the gateway to a vast array of fused heterocyclic systems via subsequent cyclization reactions. The resulting 2-(3-aminobenzoyl)pyridine is a versatile intermediate, primed for intramolecular reactions between the newly formed aniline moiety and the ketone.

Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean conversion, and mild conditions, which preserve the integrity of the carbonyl and pyridine functionalities.[1] The choice of catalyst and solvent is critical for optimizing reaction kinetics and minimizing side-product formation.

Protocol 1: Catalytic Hydrogenation to 2-(3-Aminobenzoyl)pyridine

This protocol details the selective reduction of the nitro group using Palladium on carbon (Pd/C) as the catalyst.

Causality and Experimental Choices:

  • Catalyst: 10% Pd/C is a robust and highly active catalyst for nitro group reductions. The carbon support provides a high surface area for the reaction.

  • Solvent: Methanol or Ethanol is chosen for its ability to dissolve the starting material and for its inertness under hydrogenation conditions.

  • Hydrogen Source: A balloon filled with hydrogen gas provides a slight positive pressure, ensuring a sufficient supply of H₂ for the reaction to proceed to completion. For larger-scale reactions, a Parr hydrogenator is recommended for safety and precise pressure control.

  • Monitoring: Thin Layer Chromatography (TLC) is essential for monitoring the disappearance of the starting material, preventing over-reduction or incomplete conversion.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Dissolve this compound in Methanol B Add 10% Pd/C Catalyst A->B C Flush Flask with Nitrogen B->C D Evacuate and backfill with Hydrogen (3x) C->D E Stir vigorously under H₂ atmosphere (balloon) D->E F Monitor reaction by TLC (approx. 4-6 hours) E->F G Filter through Celite to remove Pd/C F->G H Rinse Celite pad with Methanol G->H I Concentrate filtrate under reduced pressure H->I J Purify via column chromatography I->J

Caption: Workflow for catalytic hydrogenation.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10% w/w of the starting material) to the solution.

  • Inerting: Seal the flask with a septum and flush with dry nitrogen gas for 5 minutes.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times. Leave the final balloon of hydrogen attached to the flask via a needle.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material spot is completely consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(3-aminobenzoyl)pyridine.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, although it is often of sufficient purity for the next step.

Part 2: Intramolecular Cyclization – A Pathway to Fused Heterocycles

The 2-(3-aminobenzoyl)pyridine synthesized in Part 1 is an ideal precursor for constructing fused heterocyclic systems, such as pyrido[3,2-b][2][3]benzodiazepines. These structures are of significant interest in medicinal chemistry. The acid-catalyzed intramolecular condensation between the aniline nitrogen and the carbonyl carbon leads to the formation of a seven-membered ring.

Protocol 2: Acid-Catalyzed Cyclization to form Dihydropyrido[3,2-b][2][3]benzodiazepin-5-one

This protocol describes the intramolecular cyclization facilitated by an acid catalyst.

Causality and Experimental Choices:

  • Catalyst: p-Toluenesulfonic acid (pTSA) is an effective and easily handled solid acid catalyst that protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline amine.

  • Solvent: Toluene is used as the solvent. It is relatively non-polar and allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the cyclized product.

  • Temperature: The reaction is performed at reflux to provide the necessary activation energy for the cyclization and to facilitate the removal of water.

Reaction Mechanism Diagram:

G cluster_mech Mechanism of Acid-Catalyzed Cyclization Start 2-(3-aminobenzoyl)pyridine Protonated Protonated Carbonyl Start->Protonated + H+ Attack Intramolecular Nucleophilic Attack Protonated->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Dehydration Dehydration Tetrahedral->Dehydration - H2O Product Cyclized Product Dehydration->Product - H+

Caption: Key steps in the cyclization mechanism.

Step-by-Step Protocol:

  • Setup: To a solution of 2-(3-aminobenzoyl)pyridine (1.0 eq) in toluene (0.1 M) in a round-bottom flask, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Azeotropic Removal of Water: Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the pure dihydropyrido[3,2-b][2][3]benzodiazepin-5-one.

Part 3: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The presence of the electron-withdrawing nitro group at the 3-position of the pyridine ring activates the ring towards nucleophilic aromatic substitution (SNAr). In certain cases, the nitro group itself can act as a leaving group, a valuable transformation for introducing new functionalities directly onto the pyridine core.[3][4] This reaction is particularly effective with soft nucleophiles like thiolates.

Protocol 3: SNAr Reaction with a Thiolate Nucleophile

This protocol details the displacement of the nitro group from this compound with a generic thiolate.

Causality and Experimental Choices:

  • Nucleophile: Sodium thiophenoxide is used as a representative strong, soft nucleophile. It is generated in situ from thiophenol and a base like sodium hydride to ensure anhydrous conditions.

  • Solvent: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent for SNAr reactions. It effectively solvates the cation of the nucleophile, leaving a "naked" and highly reactive anion, while not interfering with the reaction mechanism.

  • Temperature: The reaction is moderately heated (e.g., 50-60 °C) to overcome the activation energy barrier for the formation of the Meisenheimer complex and the subsequent expulsion of the nitrite leaving group.[3]

Data Summary Table:

TransformationPrecursorKey ReagentsProduct TypeTypical Yield
Nitro Reduction This compoundH₂, 10% Pd/C2-(3-Aminobenzoyl)pyridine>90%
Cyclization 2-(3-Aminobenzoyl)pyridinepTSA, TolueneFused Benzodiazepine70-85%
SNAr This compoundNaSR, DMF2-(3-Thioether-benzoyl)pyridine65-90%[3]

Step-by-Step Protocol:

  • Nucleophile Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Thiol Addition: While stirring, slowly add a solution of the desired thiol (e.g., thiophenol, 1.1 eq) in a small amount of anhydrous DMF. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the thiolate solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 50-60 °C. Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing & Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-(3-(arylthio)benzoyl)pyridine product.

References

The Versatile Precursor: Applications of 2-(3-Nitrobenzoyl)pyridine in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of heterocyclic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(3-Nitrobenzoyl)pyridine emerges as a highly valuable and versatile precursor, offering a unique combination of reactive sites that can be selectively manipulated to forge a variety of fused heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound, detailing its transformation into key intermediates and their subsequent elaboration into heterocycles of significant interest to researchers in medicinal chemistry and materials science. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to empower researchers in their synthetic endeavors.

The Gateway to Functionality: Reduction of the Nitro Group

The journey into the diverse applications of this compound invariably begins with the selective reduction of its nitro functionality. This transformation is critical as it unmasks a nucleophilic amino group, a key player in subsequent cyclization strategies. The presence of the pyridine ring and the ketone moiety necessitates a careful choice of reducing agents to ensure chemoselectivity.

One of the most reliable and widely employed methods for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium. This classical yet effective method offers high yields and is tolerant of the other functional groups present in the molecule.

Protocol 1: Synthesis of 2-(3-Aminobenzoyl)pyridine

This protocol details the reduction of this compound to 2-(3-aminobenzoyl)pyridine using stannous chloride dihydrate.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • 10N Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Decolorizing charcoal

  • Silica gel for column chromatography

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend this compound (19 g) in a 3.7N solution of hydrogen chloride in ethanol (360 cc).

  • Cool the suspension to approximately 3°C using an ice bath.

  • Slowly add stannous chloride dihydrate (63 g) to the cooled suspension over a period of 45 minutes, maintaining the temperature around 3°C.

  • After the addition is complete, stir the resulting suspension at approximately 4°C for 1 hour and 30 minutes.

  • Allow the reaction mixture to warm to room temperature (around 20°C) and continue stirring for another 1 hour and 30 minutes.

  • Heat the mixture to approximately 80°C and stir for an additional 1 hour and 30 minutes.

  • Remove the solvent by evaporation under reduced pressure (20 mm Hg) at a temperature of about 50°C.

  • Dissolve the residue in distilled water (200 cc).

  • Adjust the pH of the aqueous solution to approximately 11 by the careful addition of a 10N sodium hydroxide solution at a temperature around 25°C.

  • Saturate the aqueous solution with sodium chloride and extract the product three times with diethyl ether (total volume 600 cc).

  • Combine the ether extracts and wash them three times with a saturated aqueous sodium chloride solution (total volume 300 cc).

  • Dry the organic layer over anhydrous magnesium sulfate, add decolorizing charcoal (0.5 g), and filter.

  • Concentrate the filtrate to dryness under reduced pressure (20 mm Hg) at approximately 40°C to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (500 g in an 8 cm diameter column). Elute with a mixture of cyclohexane and ethyl acetate (50:50 by volume) under a pressure of 0.4 bar, collecting 400 cc fractions.

  • Combine the product-containing fractions (typically after the first 7 fractions) and concentrate to dryness under reduced pressure (20 mm Hg) at approximately 50°C to yield 2-(3-aminobenzoyl)pyridine as a red oil (yield: ~12 g).

Trustworthiness of the Protocol: This protocol is self-validating through the detailed purification process and the expected yield. The characterization of the final product by standard analytical techniques (NMR, IR, and Mass Spectrometry) will confirm the successful transformation.

Building Fused Heterocyclic Scaffolds

The synthesized 2-(3-aminobenzoyl)pyridine is a versatile building block for the construction of various fused heterocyclic systems. The presence of the amino group ortho to the pyridine nitrogen and the carbonyl group allows for a range of cyclization reactions.

Application in the Synthesis of Pyrido[2,3-b]diazepines

Conceptual Workflow for Pyrido[2,3-b]diazepine Synthesis:

G A 2-(3-Aminobenzoyl)pyridine B Reaction with α-haloketone or α,β-unsaturated ketone A->B Step 1 C Intermediate B->C Formation of enaminone or β-amino ketone D Intramolecular Cyclization C->D Step 2 E Pyrido[2,3-b][1,4]diazepine D->E Ring Closure

Caption: Conceptual workflow for the synthesis of Pyrido[2,3-b]diazepines.

Application in the Synthesis of Fused Pyridazines

Pyridazine and its fused derivatives are another important class of nitrogen-containing heterocycles with a wide range of pharmacological properties. The synthesis of pyridazine-fused systems from 2-(3-aminobenzoyl)pyridine can be achieved through condensation reactions with 1,2-dicarbonyl compounds or their equivalents, followed by cyclization.

For instance, the reaction of 2-(3-aminobenzoyl)pyridine with a 1,2-dicarbonyl compound like glyoxal or a substituted derivative would lead to the formation of a diimine intermediate, which could then undergo oxidative cyclization to yield a pyrido[2,3-d]pyridazine derivative.

General Reaction Scheme for Pyrido[2,3-d]pyridazine Synthesis:

G cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Product A 2-(3-Aminobenzoyl)pyridine C Condensation A->C B 1,2-Dicarbonyl Compound B->C D Oxidative Cyclization C->D E Pyrido[2,3-d]pyridazine Derivative D->E

Caption: General reaction scheme for Pyrido[2,3-d]pyridazine synthesis.

Future Perspectives and Advanced Applications

The synthetic utility of this compound extends beyond the examples discussed. The reactivity of the ketone carbonyl group can be exploited for the synthesis of other heterocyclic systems. For instance, reaction with hydrazine or substituted hydrazines could lead to the formation of pyridyl-substituted pyrazoles or pyridazines. Similarly, reaction with active methylene compounds could provide access to a variety of fused pyridine derivatives.

Furthermore, the strategic placement of the nitro group allows for its conversion into other functionalities, such as an azide, which can then participate in cycloaddition reactions to form triazoles. The reductive cyclization of derivatives of this compound, where the nitro group and a suitably positioned side chain interact, presents a powerful strategy for the construction of complex polycyclic aromatic systems.

Conclusion

This compound stands as a testament to the power of functional group interplay in heterocyclic synthesis. Its ability to be readily transformed into the corresponding amino derivative opens up a vast array of possibilities for the construction of medicinally and materially relevant fused pyridine heterocycles. The protocols and conceptual frameworks presented herein are intended to serve as a guide and inspiration for researchers to explore the full potential of this versatile building block. The continued investigation into the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel heterocyclic systems with unique properties and applications.

Application Notes & Protocols: 2-(3-Nitrobenzoyl)pyridine as a Versatile Reagent for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone scaffold in modern medicinal chemistry, prized for its unique electronic properties and its ability to engage in crucial hydrogen bonding interactions within biological targets.[1][2] This guide focuses on 2-(3-Nitrobenzoyl)pyridine, a highly versatile reagent whose strategic design combines the well-established pyridyl-ketone pharmacophore with the synthetic potential of an aromatic nitro group. The primary application detailed herein is the selective reduction of the nitro moiety to yield 2-(3-Aminobenzoyl)pyridine, a pivotal intermediate for constructing a diverse range of bioactive molecules, particularly kinase inhibitors.[3][4] We provide scientifically-grounded explanations for procedural choices, detailed step-by-step protocols, and workflows designed for reproducibility and scalability by researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical synthesis, the efficiency and modularity of starting materials are paramount. This compound emerges as a reagent of significant value due to the convergence of two key structural motifs:

  • The 2-Acylpyridine Moiety: This structure is a prevalent feature in numerous approved drugs and clinical candidates. The pyridine nitrogen acts as a hydrogen bond acceptor, a critical interaction for binding to many enzyme active sites, particularly the hinge region of protein kinases.[1][3] The adjacent ketone can also participate in hydrogen bonding and serves as a rigid linker for further molecular elaboration.

  • The Aromatic Nitro Group: Far from being an inert substituent, the nitro group is a powerful synthetic handle. Its strong electron-withdrawing nature influences the reactivity of the benzene ring, and more importantly, it serves as a reliable precursor to a primary aromatic amine via catalytic reduction.[5][6] This transformation is one of the most fundamental and widely used reactions in medicinal chemistry, unlocking a gateway to amides, sulfonamides, ureas, and heterocyclic ring systems.

This document provides a comprehensive guide to leveraging this compound, focusing on its conversion to the corresponding amino derivative and the subsequent application of this intermediate in building complex molecular architectures relevant to drug discovery.

Core Application: Synthesis of 2-(3-Aminobenzoyl)pyridine via Catalytic Reduction

The transformation of the nitro group to an amine is the most critical application of this reagent. Catalytic hydrogenation is the preferred method due to its high efficiency, clean conversion, and mild reaction conditions, which preserve the sensitive ketone and pyridine functionalities.

Causality and Rationale: The choice of a catalyst, such as Palladium on carbon (Pd/C), is deliberate. Palladium is highly effective at adsorbing both the nitro compound and hydrogen gas, facilitating the transfer of hydrogen atoms to the nitro group on the catalyst's surface.[7] The reaction proceeds through nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine under the reaction conditions.[5][8] Using a protic solvent like ethanol or methanol is advantageous as it readily dissolves the starting material and stabilizes the polar intermediates.

Diagram: General Reaction Scheme

A This compound B 2-(3-Aminobenzoyl)pyridine (Key Pharmaceutical Intermediate) A->B Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Reduction of this compound to its amino derivative.

Protocol 1: Synthesis of (3-Aminophenyl)(pyridin-2-yl)methanone

Principle: This protocol details the catalytic hydrogenation of this compound using 10% Palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the reducing agent in an ethanol solvent system.

Materials and Reagents:

ReagentCAS NumberMolecular Wt.Notes
This compound56116-33-1228.20 g/mol Starting Material
Palladium, 10% on Carbon7440-05-3-Catalyst (50% wet)
Ethanol (Absolute)64-17-546.07 g/mol Solvent
Hydrogen Gas (H₂)1333-74-02.02 g/mol Reductant
Celite® (Diatomaceous Earth)61790-53-2-Filtration Aid
Ethyl Acetate141-78-688.11 g/mol Extraction Solvent
Saturated Sodium Bicarbonate144-55-884.01 g/mol Aqueous Wash
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol Drying Agent

Equipment:

  • Parr Hydrogenation Apparatus or a three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and a balloon filled with hydrogen.

  • Magnetic stir plate.

  • Buchner funnel and filter flask.

  • Rotary evaporator.

  • Standard laboratory glassware.

Experimental Workflow Diagram:

G start Start dissolve 1. Dissolve this compound in Ethanol start->dissolve add_catalyst 2. Carefully add wet Pd/C catalyst under inert atmosphere (N₂) dissolve->add_catalyst hydrogenate 3. Purge with H₂ and hydrogenate (balloon or Parr shaker) add_catalyst->hydrogenate monitor 4. Monitor reaction by TLC (disappearance of starting material) hydrogenate->monitor filter 5. Filter through Celite® to remove catalyst monitor->filter concentrate 6. Concentrate filtrate in vacuo filter->concentrate purify 7. Purify crude product (e.g., column chromatography) concentrate->purify end End (Isolated Product) purify->end

Caption: Step-by-step workflow for catalytic hydrogenation.

Procedure:

  • To a 250 mL hydrogenation flask, add this compound (5.00 g, 21.9 mmol).

  • Add absolute ethanol (100 mL) and stir until the solid is completely dissolved.

  • Safety First: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, 0.50 g, 10% w/w). Rationale: Dry Pd/C is pyrophoric and must be handled with care, preferably under an inert atmosphere or as a wet paste to prevent ignition upon contact with air or flammable solvents.

  • Seal the flask and connect it to the hydrogenation apparatus. Purge the system by evacuating and refilling with hydrogen gas three times.

  • Pressurize the vessel to 50 psi (or use a hydrogen balloon for atmospheric pressure) and stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate:hexanes as the eluent. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Prepare a small pad of Celite® in a Buchner funnel. Filter the reaction mixture through the Celite® to remove the palladium catalyst, washing the pad with additional ethanol (2 x 20 mL). Rationale: Celite® prevents fine catalyst particles from passing through the filter paper, ensuring a clean filtrate.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude material can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-(3-aminobenzoyl)pyridine as a solid.

Expected Characterization:

  • Appearance: Off-white to yellow solid.

  • ¹H NMR: Expect a significant upfield shift of the aromatic protons on the phenyl ring compared to the starting material, and the appearance of a new broad singlet corresponding to the -NH₂ protons.

  • Mass Spec (ESI+): Calculated for C₁₂H₁₀N₂O [M+H]⁺: 199.08; Found: 199.1.

Advanced Applications: Building Kinase Inhibitor Scaffolds

The synthesized 2-(3-Aminobenzoyl)pyridine is not an endpoint but a versatile launching point for more complex pharmaceutical targets. The primary amine is a potent nucleophile, ready for a variety of coupling and cyclization reactions to build heterocyclic cores common in kinase inhibitors, such as pyridopyrimidines.[9][10]

Rationale for Pyridopyrimidine Synthesis: The pyridopyrimidine scaffold is a "privileged" structure in kinase inhibitor design. It mimics the purine core of ATP and can form multiple hydrogen bonds with the kinase hinge region, leading to potent and often selective inhibition.[9] Reacting the amino-intermediate with a suitable three-carbon electrophile can lead to a rapid assembly of this valuable core.

Diagram: Synthesis of a Pyrido[3,2-d]pyrimidinone Core

A 2-(3-Aminobenzoyl)pyridine C Intermediate Amide B Diethyl Malonate (or similar C3 electrophile) D Pyrido[3,2-d]pyrimidinone Core (Kinase Inhibitor Scaffold) C->D High-Temperature Cyclization

Caption: Building a kinase inhibitor core from the amino-intermediate.

Protocol 2: Synthesis of a 4-(Pyridin-2-yl)pyrido[3,2-d]pyrimidin-5(6H)-one Intermediate

Principle: This protocol describes a two-step, one-pot synthesis involving an initial acylation of 2-(3-Aminobenzoyl)pyridine with diethyl malonate, followed by a high-temperature, base-catalyzed intramolecular cyclization to form the pyridopyrimidine ring system.

Materials and Reagents:

  • 2-(3-Aminobenzoyl)pyridine (from Protocol 1)

  • Diethyl malonate (CAS: 105-53-3)

  • Sodium ethoxide (CAS: 141-52-6)

  • Dowtherm™ A (or other high-boiling solvent)

  • Ethanol (Absolute)

Procedure:

  • In a flask equipped with a reflux condenser, dissolve 2-(3-Aminobenzoyl)pyridine (1.98 g, 10.0 mmol) in diethyl malonate (15 mL, excess).

  • Heat the mixture to 150 °C for 2 hours. Monitor the formation of the intermediate amide by TLC.

  • Allow the mixture to cool to ~80 °C. Carefully add a 21% solution of sodium ethoxide in ethanol (5 mL). Rationale: Sodium ethoxide is a strong base that deprotonates the newly formed amide nitrogen, initiating the nucleophilic attack on the adjacent ester to close the ring.

  • Slowly heat the reaction mixture to reflux (~180-200 °C) to drive the cyclization and distill off the ethanol. Maintain this temperature for 3-4 hours.

  • Cool the reaction mixture to room temperature. The product often precipitates from the cooled mixture.

  • Dilute the mixture with diethyl ether, and collect the solid product by filtration.

  • Wash the solid with ether and dry under vacuum to yield the pyridopyrimidinone product, which can be further purified by recrystallization.

Safety and Handling

  • Nitroaromatic Compounds: this compound is a nitroaromatic compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources. The palladium catalyst is pyrophoric when dry and must be handled with extreme care.[7] Always quench the filtered catalyst by slowly adding it to a large volume of water before disposal.

  • Strong Bases: Sodium ethoxide is corrosive and reacts violently with water. Handle only under an inert, dry atmosphere.

Conclusion

This compound is a strategically designed reagent that provides an efficient entry point into a class of valuable pharmaceutical intermediates. Its primary utility lies in the straightforward and high-yielding reduction to 2-(3-Aminobenzoyl)pyridine, a modular building block. The protocols and scientific rationale provided herein demonstrate its direct applicability in constructing complex heterocyclic systems, such as the pyridopyrimidine core, which are of high interest in modern drug discovery, particularly in the development of targeted kinase inhibitors.

References

Application Notes & Protocols: A Detailed Guide to the Experimental Setup for Acylation Reactions Involving 2-(3-Nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of Acylating 2-(3-Nitrobenzoyl)pyridine

This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] The presence of the pyridine ring, the benzoyl moiety, and the nitro group provides a rich tapestry of functional handles for molecular elaboration. Acylation, the introduction of an acyl group (R-C=O), is a fundamental transformation in organic synthesis for building molecular complexity. However, the electronic nature of this compound presents a formidable challenge to classical acylation methodologies.

The pyridine ring is inherently electron-deficient, a characteristic exacerbated by the powerful electron-withdrawing effects of both the 2-benzoyl group and the 3'-nitro group. This electronic depletion renders the pyridine core highly unreactive toward traditional electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[3][4] Such reactions typically rely on a Lewis acid catalyst, which would preferentially coordinate to the basic nitrogen atom of the pyridine, further deactivating the ring system and preventing the desired reaction.[3]

This application note provides a comprehensive guide to a modern and effective experimental setup for the C-H acylation of this compound, bypassing the limitations of classical methods. We will focus on a photoredox-catalyzed approach, which leverages the generation of acyl radicals under mild conditions to achieve site-selective functionalization of the pyridine ring.[5][6]

Core Principles: Overcoming Inertness with Photoredox Catalysis

The proposed methodology circumvents the need for harsh Lewis acids and electrophilic acylating agents. Instead, it relies on visible-light photoredox catalysis to generate a nucleophilic acyl radical from a readily available aldehyde.[7] This radical can then add to the electron-deficient pyridine ring, which has been activated by N-functionalization, leading to a C-H acylation product.

The general mechanism involves several key steps:

  • Formation of an N-alkoxypyridinium salt: The pyridine nitrogen of this compound is first activated by reaction with an alkoxyamine derivative. This enhances the electrophilicity of the pyridine ring.

  • Photocatalytic generation of an acyl radical: A photocatalyst, upon excitation with visible light, initiates a single-electron transfer (SET) process. This leads to the formation of an alkoxy radical, which then abstracts a hydrogen atom from an aldehyde to generate the desired acyl radical.[6]

  • Radical addition to the pyridinium salt: The nucleophilic acyl radical adds to the electron-deficient pyridinium ring. The position of addition (regioselectivity) is influenced by the nature of the N-substituent and the existing substituents on the pyridine ring.[5]

  • Rearomatization: The resulting radical intermediate undergoes oxidation and deprotonation to afford the final acylated pyridine product and regenerate the photocatalyst.

This approach offers several advantages:

  • Mild Reaction Conditions: The use of visible light and ambient temperatures preserves sensitive functional groups.

  • High Functional Group Tolerance: The method is compatible with a wide range of functional groups.

  • Site-Selectivity: By tuning the N-substituent on the pyridine, one can often control the position of acylation (e.g., C2 vs. C4).[5][6]

Detailed Experimental Protocol: C4-Selective Acylation of this compound

This protocol details the C4-selective acylation of this compound with 4-methoxybenzaldehyde as a model aldehyde. The choice of an N-aminopyridinium salt is intended to direct the acylation to the C4 position, a common outcome in such systems.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
O-(2,4-Dinitrophenyl)hydroxylamine≥97%Commercially Available
4-Methoxybenzaldehyde≥98%Commercially AvailablePurify by distillation if necessary.
fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III))≥98%Commercially AvailablePhotocatalyst.
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Acetonitrile (MeCN)AnhydrousCommercially Available
Deionized Water
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Schlenk tubesFor carrying out the reaction under inert atmosphere.
Blue LED lamp(e.g., 450 nm)

Experimental Workflow Diagram

experimental_workflow cluster_prep Part 1: Preparation of N-Aminopyridinium Salt cluster_acylation Part 2: Photocatalytic Acylation cluster_workup Part 3: Workup and Purification cluster_analysis Part 4: Characterization prep_start Start: Mix this compound & O-(2,4-Dinitrophenyl)hydroxylamine prep_solvent Add Anhydrous DCM prep_start->prep_solvent prep_stir Stir at RT for 12h prep_solvent->prep_stir prep_precipitate Precipitate with Ether prep_stir->prep_precipitate prep_filter Filter and Dry prep_precipitate->prep_filter prep_product Obtain N-Amino-2-(3-nitrobenzoyl)pyridinium Salt prep_filter->prep_product acyl_setup Combine Pyridinium Salt, Aldehyde, Photocatalyst, and Base in Schlenk Tube prep_product->acyl_setup acyl_degas Degas with N₂ (3 cycles) acyl_setup->acyl_degas acyl_solvent Add Anhydrous MeCN acyl_degas->acyl_solvent acyl_irradiate Irradiate with Blue LED at RT for 24h acyl_solvent->acyl_irradiate acyl_quench Quench with Saturated aq. NaHCO₃ acyl_irradiate->acyl_quench workup_extract Extract with DCM (3x) acyl_quench->workup_extract workup_dry Dry Organic Layer (Na₂SO₄) workup_extract->workup_dry workup_concentrate Concentrate in vacuo workup_dry->workup_concentrate workup_purify Purify by Silica Gel Chromatography workup_concentrate->workup_purify workup_product Isolate Pure 4-Acyl Product workup_purify->workup_product analysis_nmr ¹H and ¹³C NMR Spectroscopy workup_product->analysis_nmr analysis_ms High-Resolution Mass Spectrometry (HRMS) analysis_nmr->analysis_ms analysis_ftir FT-IR Spectroscopy analysis_ms->analysis_ftir

References

Application Notes and Protocols: The Strategic Use of 2-(3-Nitrobenzoyl)pyridine in the Synthesis of Novel Thiosemicarbazone-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Pyridine derivatives have long been recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile chemical reactivity and ability to engage in biologically relevant interactions.[1][2] Within this class, the strategic incorporation of a thiosemicarbazone moiety has yielded compounds with a broad spectrum of biological activities, including potent antibacterial, antifungal, and antiviral properties.[3][4]

This application note details the synthesis and rationale behind the use of 2-(3-Nitrobenzoyl)pyridine as a key precursor for a new class of thiosemicarbazone-based antimicrobial agents. The presence of the pyridine ring, the ketone linker, and the electron-withdrawing nitro group on the benzoyl moiety are all hypothesized to contribute synergistically to the antimicrobial efficacy of the final compound. The pyridine nucleus can enhance solubility and engage in hydrogen bonding, while the thiosemicarbazone functional group is a well-established pharmacophore known for its ability to chelate metal ions essential for microbial enzyme function.[2][3] Furthermore, the nitro group can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets and contributing to its antimicrobial effects.[5]

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound thiosemicarbazone, discusses the underlying chemical principles, and presents expected antimicrobial activity based on data from closely related analogues.

Scientific Rationale and Structure-Activity Relationship (SAR)

The design of the target molecule, this compound thiosemicarbazone, is predicated on established structure-activity relationships for antimicrobial thiosemicarbazones.

  • The Pyridine Moiety : The pyridine ring is a key component of many antimicrobial drugs. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence the compound's solubility, cell permeability, and interaction with microbial targets. The combination of a pyridine ring with a thiosemicarbazone has been shown to result in significant antimicrobial activity.[6]

  • The Thiosemicarbazone Pharmacophore : The >N-NH-C(=S)NH2 functional group is crucial for the biological activity of this class of compounds. It is a potent chelator of transition metal ions like iron, copper, and zinc, which are essential cofactors for many microbial enzymes, including ribonucleotide reductase, an enzyme critical for DNA synthesis. By sequestering these metal ions, thiosemicarbazones can effectively inhibit microbial growth.[3]

  • The Nitrobenzoyl Group : The presence and position of substituents on the aromatic rings of thiosemicarbazones can dramatically modulate their antimicrobial activity. The nitro group is a strong electron-withdrawing group that can impact the molecule's overall electronic distribution and lipophilicity. Studies on related compounds have shown that the presence of a nitro group can enhance antimicrobial activity.[5] Its position on the benzoyl ring is also critical; in related structures, the position of the nitro group has been shown to alter the spectrum of activity against different microbial species.[5]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound thiosemicarbazone.

Synthesis of this compound Thiosemicarbazone

This protocol details the one-step condensation reaction between this compound and thiosemicarbazide.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product This compound Product This compound->Product + Thiosemicarbazide Ethanol, Acetic Acid (cat.) Reflux Thiosemicarbazide

Caption: Synthetic pathway for this compound thiosemicarbazone.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundReagent Grade, ≥98%(Specify Supplier)
ThiosemicarbazideReagent Grade, ≥99%(Specify Supplier)
Ethanol (EtOH), AbsoluteACS Grade(Specify Supplier)
Glacial Acetic AcidACS Grade(Specify Supplier)
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Buchner funnel and filter paper--
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254-

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (approximately 30-40 mL). In a separate beaker, dissolve thiosemicarbazide (1.1 eq) in warm absolute ethanol (approximately 20 mL).

  • Reaction Setup: Add the thiosemicarbazide solution to the flask containing the this compound solution with continuous stirring.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

  • Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product is expected to precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound thiosemicarbazone.

Workflow Diagram:

G start Start dissolve_ketone Dissolve this compound in Ethanol start->dissolve_ketone dissolve_tsc Dissolve Thiosemicarbazide in warm Ethanol start->dissolve_tsc combine Combine Solutions & Add Acetic Acid dissolve_ketone->combine dissolve_tsc->combine reflux Reflux for 4-6 hours combine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry purify Recrystallize (optional) dry->purify end End purify->end

Caption: Step-by-step synthesis workflow.

Expected Antimicrobial Activity

While specific antimicrobial data for this compound thiosemicarbazone is not extensively published, data from structurally similar compounds allow for a reasonable projection of its activity profile. Thiosemicarbazones derived from pyridine ketones have demonstrated efficacy against a range of bacterial and fungal pathogens.[4][6][7] The presence of a nitro group has been shown to enhance the antimicrobial properties of related compounds.[5]

Table of Expected Minimum Inhibitory Concentrations (MICs):

The following table presents representative MIC values for analogous pyridine-based thiosemicarbazones against common microbial strains. These values serve as a benchmark for the expected potency of the synthesized compound.

Microbial StrainTypeRepresentative MIC (µg/mL)Reference Compound Class
Staphylococcus aureusGram-positive16 - 64Pyridine-based thiosemicarbazones
Bacillus subtilisGram-positive8 - 32Pyridine-based thiosemicarbazones
Escherichia coliGram-negative32 - 128Pyridine-based thiosemicarbazones
Pseudomonas aeruginosaGram-negative>128Pyridine-based thiosemicarbazones
Candida albicansFungus16 - 64Nitro-substituted thiosemicarbazones, Pyridine derivatives
Aspergillus nigerFungus32 - 128Nitro-substituted thiosemicarbazones, Pyridine derivatives

Note: These values are illustrative and actual MICs for this compound thiosemicarbazone should be determined experimentally.

Conclusion and Future Directions

The synthesis of this compound thiosemicarbazone represents a strategic approach to developing novel antimicrobial agents by combining three key pharmacophoric elements. The straightforward and efficient synthetic protocol provided herein allows for the accessible production of this promising compound for further biological evaluation.

Future research should focus on the comprehensive in vitro and in vivo evaluation of this compound against a wide panel of clinically relevant microbial strains, including multidrug-resistant isolates. Further derivatization of the thiosemicarbazone moiety could also be explored to optimize the antimicrobial activity and pharmacokinetic properties of this promising new class of antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(3-Nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(3-Nitrobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key synthetic intermediate. Our approach is rooted in fundamental chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Introduction to the Purification Challenges

This compound is a diaryl ketone containing a basic pyridine ring and an electron-withdrawing nitro group. This combination of functionalities can present unique challenges during purification. The basicity of the pyridine nitrogen can lead to interactions with acidic stationary phases in chromatography, causing peak tailing, while the nitro group can contribute to the formation of colored impurities. The key to successful purification lies in understanding the potential impurities and selecting the appropriate technique and conditions to separate them effectively from the desired product.

Common synthetic routes to this compound, such as the oxidation of 2-(3-nitrobenzyl)pyridine or the coupling of a pyridine derivative with a 3-nitrobenzoyl derivative, can result in a variety of impurities. These may include unreacted starting materials, over-oxidized byproducts (e.g., carboxylic acids), and positional isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My crude this compound oils out during recrystallization instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities, a solvent in which the compound is too soluble even at low temperatures, or too rapid cooling.

  • Probable Cause & Solution:

    • High Impurity Load: If the crude material is very impure, the impurities can depress the melting point of your product and inhibit crystal lattice formation.

      • Solution: First, try to remove some of the impurities by a simple work-up procedure like an aqueous wash to remove any water-soluble byproducts. If that fails, consider a preliminary purification by flash column chromatography before attempting recrystallization.

    • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound. A rule of thumb is that like dissolves like; a ketone like your product will be very soluble in other ketones like acetone[1].

      • Solution: Select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. You can determine this through small-scale solvent screening. Good starting points for a nitro-aromatic ketone include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes or toluene/heptane. For mixed solvent systems, dissolve the crude product in a minimal amount of the more polar solvent (the "good" solvent) at an elevated temperature, and then slowly add the less polar solvent (the "poor" solvent) until you observe persistent cloudiness. Reheat to get a clear solution and then allow it to cool slowly.

    • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.

      • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can also be beneficial.

Column Chromatography Issues

Q2: I'm seeing significant peak tailing during column chromatography of this compound on silica gel. How can I improve the peak shape?

A2: Peak tailing for basic compounds like pyridines on silica gel is a common problem. It is primarily caused by the interaction of the basic nitrogen atom of the pyridine ring with the acidic silanol groups on the surface of the silica gel[2].

  • Probable Cause & Solution:

    • Acid-Base Interactions: The pyridine moiety is basic and can be protonated by the acidic silanol groups on the silica surface, leading to strong adsorption and slow elution, which manifests as tailing.

      • Solution 1: Add a Basic Modifier to the Eluent. A common and effective strategy is to add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to your mobile phase[2]. The triethylamine will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.

      • Solution 2: Use a Deactivated Stationary Phase. You can use silica gel that has been pre-treated with a base to neutralize the acidic sites. Alternatively, consider using a different stationary phase altogether, such as neutral or basic alumina, which is less acidic than silica gel[2].

      • Solution 3: Reverse-Phase Chromatography. If the impurities have significantly different polarities from your product, reverse-phase chromatography (e.g., using a C18 stationary phase) could be a viable option. In this case, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape[3].

Q3: I am having trouble separating my product from a closely-eluting impurity during column chromatography. What can I do?

A3: Separating compounds with very similar polarities, such as positional isomers, can be challenging.

  • Probable Cause & Solution:

    • Insufficient Resolution: The chosen mobile phase may not be providing enough selectivity to resolve the two compounds.

      • Solution 1: Optimize the Mobile Phase. Systematically vary the composition of your eluent. Sometimes, switching to a solvent system with different types of interactions can improve separation. For example, if you are using a hexane/ethyl acetate system, you might try a dichloromethane/methanol or a toluene/acetone system. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve the separation of complex mixtures[4].

      • Solution 2: Improve Column Efficiency. Use a longer and narrower column, and ensure it is packed uniformly. A smaller particle size for the stationary phase will also increase the number of theoretical plates and improve resolution.

      • Solution 3: Preparative HPLC. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. This technique offers much higher resolution than traditional flash chromatography[5].

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route used.

  • From Oxidation of 2-(3-nitrobenzyl)pyridine: You might have unreacted starting material, and potentially over-oxidation to 2-carboxy-3'-nitrodiphenylmethane or 3-nitrobenzoic acid.

  • From Friedel-Crafts type reactions: While direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen and its reaction with the Lewis acid catalyst[6][7], related coupling reactions may be used. In such cases, unreacted starting materials (e.g., a 2-halopyridine and 3-nitrobenzoyl chloride) and homo-coupled byproducts could be present.

  • General Impurities: Regardless of the route, you may have colored impurities arising from side reactions involving the nitro group.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Based on its structure (a polar ketone with a nitro group and a pyridine ring), good starting solvents to screen would be alcohols like ethanol or isopropanol. A mixed solvent system of a good solvent like ethyl acetate or acetone with a poor solvent like hexanes or heptane is also a very good choice[1]. A structurally similar, more complex molecule is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which can also guide your solvent selection for recrystallization[8].

Q3: What are the key safety considerations when purifying this compound?

A3: Nitroaromatic compounds should be handled with care as they can be toxic and are often skin and eye irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used for recrystallization and chromatography are often flammable and may have their own specific hazards. Always consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning your work.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Objective: To purify crude this compound by recrystallization to remove minor impurities.

  • Materials:

    • Crude this compound

    • Selected recrystallization solvent (e.g., ethanol, or an ethyl acetate/hexanes mixture)

    • Erlenmeyer flask

    • Hot plate with stirring

    • Buchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent (e.g., ethanol).

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add the solvent portion-wise until the solid just dissolves. Avoid adding a large excess of solvent.

    • If using a mixed solvent system, dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethyl acetate), then add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

  • Objective: To purify crude this compound using silica gel column chromatography.

  • Materials:

    • Crude this compound

    • Silica gel (for column chromatography, 230-400 mesh)

    • Mobile phase (e.g., a mixture of hexanes and ethyl acetate with 0.5% triethylamine)

    • Chromatography column

    • Collection tubes

    • Thin Layer Chromatography (TLC) plates and chamber

    • UV lamp for visualization

  • Procedure:

    • TLC Analysis: First, determine an appropriate mobile phase using TLC. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by rotary evaporation. Carefully add the dry silica with the adsorbed compound to the top of the column.

    • Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).

    • Fraction Collection: Collect the eluent in a series of fractions.

    • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of this compound

Purification TechniqueSolvent System (Starting Point)Rationale
Recrystallization Ethanol or IsopropanolGood balance of polarity for dissolving at heat and crystallizing upon cooling.
Ethyl Acetate / HexanesA versatile mixed-solvent system for fine-tuning solubility.
Column Chromatography Hexanes / Ethyl Acetate (+ 0.5% Triethylamine)A standard mobile phase for compounds of moderate polarity. Triethylamine is added to suppress peak tailing due to the basic pyridine nitrogen.
Dichloromethane / Methanol (+ 0.5% Triethylamine)A more polar mobile phase for more polar impurities.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High Purity Crude column Column Chromatography crude->column Low Purity Crude oiling_out Oiling Out? recrystallization->oiling_out poor_separation Poor Separation? column->poor_separation pure_product Pure Product analysis Purity Analysis (TLC, NMR, etc.) analysis->pure_product oiling_out->analysis No adjust_solvent Adjust Solvent/Cooling oiling_out->adjust_solvent Yes tailing Peak Tailing? poor_separation->tailing No optimize_eluent Optimize Eluent poor_separation->optimize_eluent Yes tailing->analysis No add_base Add Base to Eluent tailing->add_base Yes

Caption: Decision workflow for purifying this compound.

Recrystallization_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Recrystallization Attempt oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield successful Pure Crystals start->successful Success cause1 Too Rapid Cooling oiling_out->cause1 cause2 Solvent Too 'Good' oiling_out->cause2 no_crystals->cause2 cause3 Too Much Solvent no_crystals->cause3 low_yield->cause3 solution1 Cool Slowly / Scratch / Seed cause1->solution1 solution2 Change to a 'Poorer' Solvent or Use a Mixed Solvent System cause2->solution2 solution3 Reduce Solvent Volume cause3->solution3

Caption: Troubleshooting common issues in recrystallization.

References

identifying side products in 2-(3-Nitrobenzoyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3-Nitrobenzoyl)pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of common side products in your reactions. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.

Troubleshooting Guide: Unraveling Side Product Formation

The unique chemical architecture of this compound, featuring an electron-deficient pyridine ring and an electrophilic benzoyl group bearing a nitro substituent, gives rise to a specific set of potential side reactions. This guide will walk you through the most common challenges and their solutions.

Issue 1: Incomplete Reaction or Presence of Starting Material

Q: My reaction appears sluggish, and I observe a significant amount of unreacted this compound. What are the likely causes and solutions?

A: Incomplete conversion is a frequent issue and can often be traced back to the inherent reactivity of the pyridine moiety.

  • Causality: The nitrogen atom in the pyridine ring is a Lewis base and can be protonated or coordinate to Lewis acids. In acylation reactions like the Friedel-Crafts synthesis of this compound, the nitrogen can be acylated, forming a pyridinium salt. This deactivates the ring, making it less susceptible to further electrophilic substitution.[1] Similarly, in reactions involving acids, protonation of the pyridine nitrogen deactivates the entire molecule towards certain transformations.

  • Troubleshooting Steps:

    • Choice of Synthesis Route: Standard Friedel-Crafts acylation is often inefficient for pyridines.[2][3] Consider alternative strategies such as the metalation of a 2-halopyridine followed by acylation with 3-nitrobenzoyl chloride. This approach circumvents the issue of N-acylation.[1]

    • Reaction Conditions: For reactions where this compound is a reactant, ensure anhydrous conditions if using moisture-sensitive reagents (e.g., organometallics). The pyridine nitrogen is basic and can quench reagents.

    • Catalyst Selection: In catalytic reactions, the pyridine nitrogen can poison certain metal catalysts. A higher catalyst loading or a catalyst less susceptible to nitrogen coordination may be necessary.

Issue 2: Formation of Isomeric Byproducts

Q: I am observing isomers of my desired product. Where are these likely coming from?

A: Isomer formation is often a result of competing reaction pathways, particularly in substitution reactions.

  • Causality: The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions (ortho and para to the nitrogen).[4][5][6] This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at these positions can delocalize the negative charge onto the electronegative nitrogen atom, leading to greater stabilization.[4][6]

  • Troubleshooting Steps:

    • Regiocontrol in Nucleophilic Reactions: When reacting this compound with a nucleophile, be aware that substitution could potentially occur at the 4-position of the pyridine ring, leading to an isomeric byproduct. The directing effects of the existing substituents will influence the regioselectivity.

    • Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the desired reaction pathway over competing side reactions.

    • Steric Hindrance: Employing bulkier nucleophiles or reagents may favor reaction at the less sterically hindered position.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when reducing the nitro group of this compound?

A1: The reduction of the nitro group to an amine is a common transformation. However, several side products can arise from incomplete or over-reduction.

  • Nitroso and Hydroxylamine Intermediates: Incomplete reduction can lead to the formation of the corresponding nitrosobenzoyl)pyridine and hydroxylaminobenzoyl)pyridine derivatives.

  • Azo and Azoxy Compounds: Under certain conditions, particularly with metal hydrides, condensation of the intermediate nitroso and hydroxylamine species can lead to the formation of dimeric azo and azoxy byproducts.[7]

  • Reduction of the Ketone: Strong reducing agents like lithium aluminum hydride can reduce both the nitro group and the carbonyl group of the benzoyl moiety, leading to an amino- and hydroxyl-functionalized product.[8]

To favor the formation of the desired 2-(3-aminobenzoyl)pyridine, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is generally preferred as it is often more selective for the reduction of the nitro group.[9]

Q2: Can the benzoyl group be cleaved during my reaction? What conditions favor this?

A2: Yes, hydrolysis of the benzoyl group is a potential side reaction, leading to the formation of 3-nitrobenzoic acid and 2-substituted pyridine.

  • Mechanism: This reaction is typically catalyzed by strong acids or bases. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[10] Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon occurs.

  • Conditions to Avoid: Prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, will promote hydrolysis. If your reaction requires acidic or basic conditions, consider using milder reagents, shorter reaction times, and lower temperatures.

Q3: Is N-oxidation of the pyridine ring a concern?

A3: Yes, if your reaction involves oxidizing agents, the pyridine nitrogen can be oxidized to an N-oxide.[11][12]

  • Reactivity: Pyridine N-oxides have different reactivity profiles compared to the parent pyridine. The N-oxide group can influence the electronic properties of the ring and act as a directing group in subsequent reactions.

  • Mitigation: If N-oxidation is not the desired outcome, avoid the use of strong oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst, unless necessary for another transformation.[11]

Q4: How can I detect and characterize these side products?

A4: A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of impurities.[13][14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating the desired product from impurities and assessing the purity of your sample.[13][15]

  • Gas Chromatography (GC): For volatile impurities, GC can be employed, often coupled with a mass spectrometer (GC-MS) for identification.[13][14]

  • Mass Spectrometry (MS): MS provides the molecular weight of the components in your sample, which is crucial for identifying unknown side products.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the structure of both the desired product and any significant impurities.[13]

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment

This protocol provides a starting point for assessing the purity of a this compound reaction mixture.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Initial conditions: 30% acetonitrile.

    • Gradient: Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold: 5 minutes at 95% acetonitrile.

    • Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase or a suitable solvent like acetonitrile.

Data Interpretation: The purity is estimated by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Sample Preparation for NMR and MS Analysis
  • Purification: If a significant impurity is observed by HPLC, attempt to isolate it using preparative HPLC or column chromatography.

  • NMR Sample Preparation: Dissolve the isolated impurity (or the crude mixture if the impurity is abundant) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • MS Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Data Presentation

Potential Side Product Originating Reaction Type Key Identifying Features (MS/NMR) Mitigation Strategy
2-(3-Nitrobenzoyl)-pyridin-4-yl derivativeNucleophilic Aromatic SubstitutionIsomeric MS fragmentation pattern; distinct aromatic signals in 1H NMR.Lower reaction temperature; use of sterically hindered nucleophiles.
2-(3-Nitrosobenzoyl)pyridineIncomplete Reduction of Nitro GroupM-16 peak in MS; characteristic changes in aromatic proton shifts in 1H NMR.Optimize reduction conditions (catalyst, hydrogen pressure, reaction time).
3-Nitrobenzoic acidHydrolysisMolecular ion corresponding to 3-nitrobenzoic acid; absence of pyridine signals in NMR.Avoid prolonged exposure to strong aqueous acids/bases; use milder conditions.
This compound N-oxideOxidationM+16 peak in MS; downfield shift of pyridine protons in 1H NMR.Avoid strong oxidizing agents if N-oxidation is not desired.

Visualizing Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr)

SNAr_Pathway cluster_start Starting Material cluster_reaction Reaction with Nucleophile cluster_intermediates Intermediates cluster_products Products 2_NBP This compound Attack Nucleophilic Attack 2_NBP->Attack + Nu- Meisenheimer_2 Meisenheimer Complex (Attack at C2) Attack->Meisenheimer_2 at C2 Meisenheimer_4 Meisenheimer Complex (Attack at C4) Attack->Meisenheimer_4 at C4 (potential side reaction) Product_2 2-Substituted Product (Desired) Meisenheimer_2->Product_2 Product_4 4-Substituted Product (Side Product) Meisenheimer_4->Product_4

Caption: Potential pathways for nucleophilic aromatic substitution on this compound.

Reduction of the Nitro Group

Reduction_Pathway Start This compound Nitroso Nitroso Intermediate (Side Product) Start->Nitroso [H] Hydroxylamine Hydroxylamine Intermediate (Side Product) Nitroso->Hydroxylamine [H] Azo Azo/Azoxy Dimer (Side Product) Nitroso->Azo + Hydroxylamine Amine 2-(3-Aminobenzoyl)pyridine (Desired Product) Hydroxylamine->Amine [H] Hydroxylamine->Azo

Caption: Stepwise reduction of the nitro group and formation of potential side products.

References

Technical Support Center: Optimization of Reaction Conditions for 2-(3-Nitrobenzoyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-(3-Nitrobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. This compound is a key intermediate in medicinal chemistry, and its efficient preparation is crucial. This document provides a detailed troubleshooting guide and frequently asked questions (FAQs) based on established synthetic routes, focusing on causality, practical solutions, and scientific integrity.

Frequently Asked questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: While several routes are conceivable, a robust and frequently successful two-step method is recommended for its reliability and scalability. This pathway involves:

  • Step 1: Synthesis of the Intermediate: Preparation of 2-(3-nitrobenzyl)pyridine via the alkylation of 2-picoline.

  • Step 2: Oxidation: Oxidation of the benzylic methylene bridge of the intermediate to the corresponding ketone.

This approach avoids the common pitfalls of other methods. For instance, direct Friedel-Crafts acylation of pyridine is generally unsuccessful because the basic nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring toward electrophilic substitution.[1][2][3] Organometallic routes, such as using a Grignard reagent, are sensitive to the nitro group and require strictly anhydrous conditions, which can be difficult to scale.[4][5][6][7] The oxidation pathway is often more tolerant of functional groups and reaction conditions.[8][9]

Q2: Why is direct Friedel-Crafts acylation not a viable route for this synthesis?

A2: There are two primary reasons for the failure of Friedel-Crafts reactions on a pyridine ring:

  • Lewis Acid Complexation: The lone pair of electrons on the pyridine nitrogen is basic and readily forms a complex with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[2]

  • Ring Deactivation: This complexation places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring through an inductive effect, making it highly resistant to attack by the electrophilic acylium ion.[2][3]

Essentially, the catalyst is "poisoned" by the substrate, and the substrate's reactivity is simultaneously shut down.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Safety is paramount. Key considerations include:

  • Nitro Compounds: Aromatic nitro compounds can be energetic and should be handled with care. Avoid excessive heat and mechanical shock.

  • Oxidizing Agents: Strong oxidants like potassium permanganate (KMnO₄) are powerful and can react violently with organic materials.[10] Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform oxidations behind a blast shield.

  • Organolithium Reagents: Reagents like n-butyllithium (n-BuLi) are pyrophoric and react violently with water and air. They must be handled under an inert atmosphere (e.g., Argon or Nitrogen) using syringe techniques.[11][12]

  • Solvent Handling: Use anhydrous solvents where required, and always work in a well-ventilated fume hood.

Q4: How can I confirm the identity and purity of my intermediate and final product?

A4: A combination of standard analytical techniques should be used:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing fraction purity during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information. For the final product, expect to see characteristic shifts for the aromatic protons on both the pyridine and nitrobenzene rings, and the disappearance of the benzylic CH₂ signal from the intermediate.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Look for the characteristic C=O stretch of the ketone (around 1660-1700 cm⁻¹) in the final product and the nitro group stretches (around 1530 and 1350 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Troubleshooting Guide: A Two-Step Synthesis Approach

The recommended synthetic pathway is illustrated below. The troubleshooting guide will address specific issues that may arise in each step.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Oxidation picoline 2-Picoline base 1. Base (n-BuLi or LDA) 2. 3-Nitrobenzyl Bromide picoline->base intermediate 2-(3-Nitrobenzyl)pyridine base->intermediate Alkylation oxidant Oxidant (e.g., KMnO₄) intermediate->oxidant final_product This compound oxidant->final_product Oxidation

Caption: Recommended two-step workflow for the synthesis.

Part 1: Synthesis of 2-(3-Nitrobenzyl)pyridine Intermediate
Issue 1: Low or No Yield of the Intermediate Product
  • Q: My reaction to form 2-(3-nitrobenzyl)pyridine shows a very low yield, with a lot of unreacted 2-picoline remaining. What went wrong?

  • A: This issue almost always points to inefficient deprotonation of the 2-picoline methyl group.

    • Causality & Explanation: The methyl group of 2-picoline is not highly acidic (pKa ~34).[13] Therefore, a very strong, non-nucleophilic base is required for complete and rapid deprotonation to form the picolyl anion. Weaker bases or inappropriate reaction conditions will result in an equilibrium that favors the starting materials.

    • Troubleshooting & Solutions:

      • Base Selection: Switch to a more potent base. N-butyllithium (n-BuLi) is generally effective.[13] Lithium diisopropylamide (LDA) is also an excellent choice as its bulkiness minimizes nucleophilic attack on the pyridine ring.

      • Temperature Control: The deprotonation step is typically performed at very low temperatures (-78 °C in THF) to prevent side reactions. Ensure your cooling bath is stable.

      • Reagent Quality: Organolithium reagents degrade upon exposure to air and moisture. Use a freshly titrated or newly purchased bottle of n-BuLi.[14][15]

      • Anhydrous Conditions: The presence of even trace amounts of water will quench the organolithium reagent. Ensure all glassware is flame- or oven-dried and that you are using anhydrous solvents.[16]

Issue 2: Formation of Multiple Unidentified Side Products
  • Q: My reaction produced the desired intermediate, but TLC and NMR show several other spots/peaks that are difficult to separate. What are these?

  • A: This is likely due to over-alkylation or side reactions involving the electrophile or the picolyl anion.

    • Causality & Explanation: The initially formed picolyl anion can be alkylated a second time if conditions are not carefully controlled. Additionally, the strong base can potentially react with the nitro group on the 3-nitrobenzyl bromide.

    • Troubleshooting & Solutions:

      • Order and Rate of Addition: Add the n-BuLi solution slowly to the solution of 2-picoline at -78 °C. After deprotonation is complete (allow ~30-60 min), slowly add the solution of 3-nitrobenzyl bromide to the generated anion. This "inverse addition" of the electrophile minimizes its local concentration and reduces the chance of side reactions.

      • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the base to ensure full deprotonation of the picoline, but do not use a large excess. Use precisely 1.0 equivalent of the electrophile.

      • Purity of Electrophile: Ensure the 3-nitrobenzyl bromide is pure. Impurities can lead to unexpected side reactions.

Part 2: Oxidation to this compound
Issue 3: Low Yield of the Final Ketone Product
  • Q: I'm oxidizing the 2-(3-nitrobenzyl)pyridine intermediate, but my yield of the ketone is very low, and I recover a lot of starting material.

  • A: Low yield in the oxidation step is a classic optimization problem. The cause could be incomplete reaction, product degradation (over-oxidation), or loss during workup. [14][17][18]

    • Causality & Explanation: Benzylic oxidations, especially with strong oxidants like KMnO₄, can be sluggish or overly aggressive depending on the conditions. The reaction is heterogeneous if using MnO₂ or KMnO₄, requiring efficient mixing. Over-oxidation can lead to cleavage of the C-C bond or degradation of the pyridine ring.[19]

    • Troubleshooting Workflow:

      G start Low Yield of Ketone check_sm Is Starting Material (SM) Present in Crude Product? start->check_sm check_workup Was Workup Difficult? (e.g., Emulsion, Filtration Issues) check_sm->check_workup No incomplete Cause: Incomplete Reaction check_sm->incomplete Yes degradation Cause: Over-oxidation or Degradation check_workup->degradation No loss Cause: Product Loss During Workup/Purification check_workup->loss Yes solution_incomplete Solution: • Increase oxidant equivalents • Increase reaction time/temp • Check oxidant activity incomplete->solution_incomplete solution_degradation Solution: • Lower reaction temperature • Use a milder oxidant (e.g., MnO₂) • Reduce reaction time degradation->solution_degradation solution_loss Solution: • Filter MnO₂ through Celite • Use bisulfite to quench excess KMnO₄ • Optimize extraction pH loss->solution_loss

      Caption: Troubleshooting logic for low oxidation yield.

Issue 4: The Product is Contaminated with Manganese Dioxide
  • Q: After my KMnO₄ oxidation, I have a fine brown/black solid (MnO₂) mixed with my product that is impossible to filter.

  • A: This is a very common issue with permanganate oxidations. The colloidal MnO₂ byproduct can be difficult to remove.

    • Causality & Explanation: Potassium permanganate is reduced to manganese dioxide (MnO₂), a fine, often amorphous solid that can clog filter paper and remain suspended in solution.[20]

    • Troubleshooting & Solutions:

      • Quenching: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath. Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite (NaHSO₃) or by bubbling SO₂ gas until the purple color disappears and the brown precipitate dissolves or coagulates.

      • Filtration Aid: Filter the reaction mixture through a pad of Celite® or diatomaceous earth. This creates a filter bed that can trap the fine MnO₂ particles. Be sure to wash the Celite pad thoroughly with the reaction solvent to recover all the product.

      • Alternative Oxidant: Consider using activated manganese dioxide (MnO₂). While it often requires a large excess and longer reaction times, the workup is a simple filtration.[21][22][23][24]

Protocols and Data

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-(3-Nitrobenzyl)pyridine

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-picoline (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. The solution should turn a deep red or dark brown color. Stir at -78 °C for 1 hour.

  • Alkylation: Dissolve 3-nitrobenzyl bromide (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the picolyl anion solution at -78 °C.

  • Quench: After stirring for 2-3 hours at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(3-nitrobenzyl)pyridine.

Step 2: Oxidation to this compound

  • Setup: In a round-bottom flask, dissolve 2-(3-nitrobenzyl)pyridine (1.0 eq.) in a mixture of pyridine and water (1:1 v/v).[10]

  • Oxidation: While stirring vigorously, add potassium permanganate (KMnO₄, 4.0 eq.) portion-wise, monitoring the internal temperature to keep it below 50 °C (use an ice bath if necessary). After the addition is complete, heat the mixture to reflux (around 100 °C) for 4-6 hours, or until TLC shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Decolorize the excess permanganate and remove the MnO₂ precipitate by adding sodium bisulfite solution until the mixture becomes colorless or pale yellow.

  • Extraction: Make the solution basic with NaOH solution and extract with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate. After removing the solvent, purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography to yield this compound.

Table 1: Comparison of Oxidation Conditions
OxidantEquivalentsSolventTemperature (°C)Typical Time (h)ProsCons
KMnO₄ 3-5Pyridine/H₂O or Acetone/H₂O80-1002-8Inexpensive, powerful oxidant.[10][19][25][26]Difficult workup (MnO₂), risk of over-oxidation.[27]
Activated MnO₂ 10-20Dichloromethane, ChloroformReflux (40-60)24-72Mild, selective for benzylic position, easy workup (filtration).[21][22][24]Requires large excess, slow reaction, variable reagent activity.[23]
Na₂Cr₂O₇ / H₂SO₄ 2-3Acetic Acid, Water80-1101-4Strong, relatively fast.Highly toxic (Cr(VI)), harsh acidic conditions.
Cu(I) / O₂ (Air) Catalytic (5-10 mol%)DMSO or Acetic Acid100-13012-24"Green" oxidant (air), catalytic.[8][9]May require pressure, higher temperatures, specific ligands.

References

Technical Support Center: Managing Exothermic Reactions in Benzoylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of benzoylpyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing exothermic reactions during these syntheses. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting advice to ensure the safety, efficiency, and reproducibility of your experiments.

Understanding the Exothermic Nature of Benzoylpyridine Synthesis

The synthesis of benzoylpyridines often involves highly exothermic reactions, primarily through two common routes: Friedel-Crafts acylation and Grignard reactions. Understanding the thermal risks associated with these methods is the first step toward effective management.

  • Friedel-Crafts Acylation: This classic method involves the reaction of a pyridine derivative with a benzoyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction of the Lewis acid with the acylating agent is highly exothermic. Furthermore, traditional Friedel-Crafts reactions are often incompatible with the pyridine ring, as the nitrogen atom complexes with the Lewis acid, deactivating the ring towards electrophilic substitution.[1] However, variations and alternative methods have been developed to overcome this.[2][3][4][5]

  • Grignard Reactions: This approach typically involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a cyanopyridine or a pyridine N-oxide.[6][7][8][9][10] The formation of the Grignard reagent itself is a significantly exothermic process, and its subsequent reaction with the pyridine substrate can also release a substantial amount of heat.[11]

A failure to control the heat generated in these reactions can lead to a dangerous situation known as thermal runaway . This occurs when the rate of heat generation exceeds the rate of heat removal, causing a rapid increase in temperature and pressure, which can result in equipment failure and compromised sample integrity.[12][13][14][15]

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Sudden and Uncontrolled Temperature Spike During Reagent Addition.

Question: I'm adding my Grignard reagent (or Lewis acid) to the reaction mixture, and the temperature is rising much faster than anticipated, even with external cooling. What's happening and what should I do?

Answer:

This indicates that the rate of heat generation is overwhelming your cooling system's capacity. The initial phase of these reactions is often the most critical.

Immediate Actions:

  • Stop the Addition: Immediately cease the addition of the reagent.

  • Increase Cooling: If possible, increase the efficiency of your cooling bath (e.g., by adding dry ice to an acetone bath).

  • Vigorous Stirring: Ensure your stirring is vigorous to promote efficient heat transfer to the cooling medium and prevent the formation of localized hot spots.

Root Cause Analysis & Prevention:

  • Addition Rate: The most likely cause is that the reagent was added too quickly.[11] The rate of addition should be slow and controlled, allowing the cooling system to dissipate the generated heat effectively. For larger-scale reactions, using a syringe pump for precise, dropwise addition is highly recommended.[11]

  • Reagent Concentration: Highly concentrated reagents can lead to a more vigorous initial reaction. Consider diluting the reagent being added, if the reaction chemistry allows.

  • Inadequate Cooling: Ensure your cooling bath is at the appropriate temperature before starting the addition and has sufficient volume and surface area to handle the heat load of the reaction scale.

Issue 2: The Grignard Reaction Fails to Initiate, Leading to Reagent Accumulation.

Question: I've added a portion of my organic halide to the magnesium turnings, but the reaction hasn't started. I'm concerned about adding more and having it all react at once. What should I do?

Answer:

This is a common and potentially hazardous situation in Grignard synthesis. The accumulation of unreacted organic halide can lead to a violent, runaway reaction once it finally initiates.

Troubleshooting Initiation:

  • Visual and Thermal Cues: A successful initiation is typically marked by gentle bubbling at the magnesium surface, a noticeable temperature increase (exotherm), and the solution turning cloudy and grayish-brown.[11]

  • Activation: If the reaction doesn't start, the magnesium surface may be passivated. You can try the following activation methods:

    • Mechanical Agitation: Crush a few pieces of magnesium with a glass rod (carefully, under an inert atmosphere).

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium to expose a fresh, reactive surface.

    • Gentle Heating: Briefly warm the flask with a heat gun, but be prepared to cool it immediately once the reaction starts.[11]

Prevention:

  • Reagent Quality: Ensure your magnesium turnings are fresh and your solvent is scrupulously anhydrous. Ethereal solvents like THF and diethyl ether are essential for stabilizing the Grignard reagent.[11]

  • Initiate with a Small Portion: Always begin by adding only a small amount (about 10%) of the organic halide solution and wait for signs of initiation before proceeding with the rest of the addition.[11]

Issue 3: The Reaction Mixture is Turning Dark Brown or Black.

Question: My reaction mixture has turned very dark. Is this normal, and what does it indicate?

Answer:

While a grayish or brownish color is typical for Grignard reagent formation, a very dark or black color often signals decomposition or significant side reactions, which can be caused by overheating.[11] This can lead to the formation of byproducts and reduce your yield.

Corrective Actions:

  • Check Temperature: Immediately verify the internal temperature of the reaction. If it's higher than the target range, improve your cooling.

  • Slow Addition: If you are still adding reagents, slow the addition rate further.

Prevention:

  • Maintain Strict Temperature Control: Adhere to the recommended temperature range for your specific reaction. Overheating is a primary cause of decomposition.

  • Inert Atmosphere: Ensure your reaction is maintained under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to monitor for thermal safety during benzoylpyridine synthesis?

A1: The most critical parameter is the internal reaction temperature . This should be monitored continuously with a calibrated thermometer or thermocouple placed directly in the reaction mixture. Other important parameters include the rate of reagent addition , the stirring rate , and the pressure within the reaction vessel, especially for scaled-up reactions.

Q2: What are the best cooling methods for managing these exothermic reactions?

A2: The choice of cooling method depends on the scale of the reaction and the magnitude of the exotherm.

  • Laboratory Scale: Ice/water baths (0 °C), ice/salt baths (-10 to -20 °C), and dry ice/acetone baths (-78 °C) are common.

  • Pilot Plant/Production Scale: Jacketed reactors with circulating cooling fluids (chillers) are essential for precise temperature control.[16]

Q3: How can I safely scale up a potentially exothermic benzoylpyridine synthesis?

A3: Scaling up exothermic reactions requires careful planning and a thorough understanding of the reaction's thermal properties.[17]

  • Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, the rate of heat evolution, and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing an adequate cooling system.

  • Gradual Scale-Up: Increase the batch size incrementally (e.g., 2x, 5x, 10x) and monitor the thermal behavior at each stage.

  • Reverse Addition: In some cases, adding the reaction mixture to the reagent (reverse addition) can help to better control the exotherm.

  • Flow Chemistry: For highly exothermic and potentially hazardous reactions, continuous flow chemistry offers significant safety advantages over batch processing due to superior heat transfer and smaller reaction volumes at any given time.[12][16]

Q4: Are there alternative, less exothermic methods for synthesizing benzoylpyridines?

A4: Yes, research continues to develop milder and more efficient synthetic routes. For instance, some newer methods may utilize photochemical conditions or avoid harsh Lewis acids.[2][18] Another approach involves the oxidation of a precursor like phenyl(pyridin-2-yl)methanol, which can be a milder process.[6] Evaluating these alternatives can be beneficial, especially for complex molecules or large-scale production.

Experimental Protocols & Data

Table 1: Recommended Temperature Control for Key Synthetic Steps
Reaction StepReagentsRecommended TemperatureNotes
Grignard FormationMg, Aryl Halide20-40 °C (initiation), then maintain at reflux or as specifiedInitiation may require gentle warming, but be prepared for a vigorous exotherm.[11]
Grignard ReactionGrignard Reagent, Cyanopyridine0 °C to room temperatureSlow, controlled addition of the Grignard reagent is crucial.
Friedel-Crafts AcylationPyridine derivative, Benzoyl Halide, AlCl₃0 °C to 5 °C during AlCl₃ additionThe complexation of AlCl₃ is highly exothermic.
Protocol: Controlled Grignard Synthesis of a Benzoylpyridine

This protocol provides a generalized workflow. Always refer to a specific, validated literature procedure for your target molecule.

  • Preparation:

    • Flame-dry all glassware (three-neck round-bottom flask, reflux condenser, addition funnel) and allow to cool under a stream of dry nitrogen or argon.

    • Equip the flask with a magnetic stir bar and a thermocouple to monitor the internal temperature.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous THF to just cover the magnesium.

  • Initiation:

    • Dissolve the aryl halide in anhydrous THF in the addition funnel.

    • Add approximately 10% of the aryl halide solution to the magnesium suspension.

    • Watch for signs of initiation (gentle bubbling, cloudiness, warming). If no reaction starts after several minutes, use one of the activation methods described in the troubleshooting section.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, begin a slow, dropwise addition of the remaining aryl halide solution, maintaining a gentle reflux. Use an external cooling bath as needed to control the exotherm.

    • After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.

  • Reaction with Pyridine Substrate:

    • Cool the freshly prepared Grignard reagent in an ice bath (0 °C).

    • Dissolve the cyanopyridine (or other pyridine substrate) in anhydrous THF in the addition funnel.

    • Slowly add the cyanopyridine solution to the Grignard reagent, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction to stir at the specified temperature and for the recommended time.

  • Workup:

    • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride. This step can also be exothermic.

    • Proceed with the extraction and purification of the benzoylpyridine product as described in the specific literature procedure.

Visualization of Troubleshooting Logic

Diagram: Managing a Sudden Exotherm

This diagram illustrates the decision-making process when faced with a rapid temperature increase.

ExothermManagement Start Sudden Temperature Spike Detected StopAddition IMMEDIATELY STOP REAGENT ADDITION Start->StopAddition IncreaseCooling Increase Cooling Efficiency (e.g., add dry ice) StopAddition->IncreaseCooling VigorousStirring Ensure Vigorous Stirring StopAddition->VigorousStirring TempControl Is Temperature Under Control? IncreaseCooling->TempControl VigorousStirring->TempControl ResumeSlowly Resume Addition at a MUCH SLOWER Rate TempControl->ResumeSlowly Yes EmergencyStop Emergency Stop: Consider Quenching (if safe) TempControl->EmergencyStop No PostMortem Post-Reaction Analysis: - Review addition rate - Check reagent concentration - Evaluate cooling capacity ResumeSlowly->PostMortem EmergencyStop->PostMortem

Caption: Decision workflow for managing a sudden reaction exotherm.

References

preventing degradation of 2-(3-Nitrobenzoyl)pyridine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Nitrobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Photodegradation: Like many nitroaromatic compounds, this compound is susceptible to degradation upon exposure to UV-visible light.[1][2][3] This can lead to complex photochemical reactions, potentially altering the molecule's structure and purity.

  • Hydrolysis: The benzoylpyridine structure can be susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of moisture.[4][5] The ester-like linkage is a potential site for cleavage.

  • Thermal Decomposition: Elevated temperatures can accelerate degradation.[6][7][8] Nitro-substituted aromatic compounds can be thermally sensitive, and prolonged exposure to heat can lead to decomposition.[9]

Q2: I've noticed a slight discoloration in my sample of this compound. What could be the cause?

A2: Discoloration, often a yellowing or browning, is a common indicator of degradation in nitroaromatic compounds. This is frequently a result of photodegradation or thermal stress. The color change is due to the formation of various degradation byproducts. It is crucial to re-analyze the purity of the sample before use if any change in appearance is observed.

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?

A3: To maintain the integrity of this compound, it is recommended to store it under the following conditions:

  • In the dark: Use an amber glass vial or a container wrapped in aluminum foil to protect it from light.[10]

  • Cool and dry environment: Store in a cool, well-ventilated area, away from heat sources.[11][12][13][14] Refrigeration (2-8°C) is often recommended.

  • Inert atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Tightly sealed container: Ensure the container is securely sealed to prevent the ingress of moisture and air.[10][12][13]

Troubleshooting Guide: Degradation Issues

This section addresses specific problems that may arise during the handling and storage of this compound.

Issue 1: Unexpected experimental results or loss of compound activity.

  • Potential Cause: Degradation of the this compound stock. The presence of impurities or a lower concentration of the active compound can significantly impact experimental outcomes.

  • Troubleshooting Steps:

    • Purity Re-assessment: Re-analyze the purity of your this compound sample using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Compare to a Standard: If possible, compare the analytical data of your stored sample to a new, certified reference standard.

    • Review Storage History: Examine the storage conditions of the compound. Was it exposed to light, elevated temperatures, or moisture?

Issue 2: Inconsistent solubility or appearance of particulates in solution.

  • Potential Cause: Formation of insoluble degradation products. Degradation can lead to the formation of polymeric materials or other less soluble compounds.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the solid material and the prepared solution for any changes in color, clarity, or the presence of solid particles.

    • Solubility Test: Attempt to dissolve a small, known amount of the compound in a recommended solvent. Compare its solubility to what is expected from the product's technical data sheet.

    • Filtration and Analysis: If particulates are present, they can be isolated by filtration and potentially analyzed to identify the nature of the degradation product.

Preventative Protocols and Methodologies

Protocol 1: Recommended Storage Procedure

This protocol outlines the best practices for storing this compound to minimize degradation.

  • Container Selection: Use a clean, dry, amber glass vial with a PTFE-lined cap.

  • Inert Gas Purging:

    • Place the vial containing the this compound in a glove box or use a Schlenk line.

    • Gently flush the vial with a stream of dry argon or nitrogen for 1-2 minutes to displace air and moisture.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Labeling: Clearly label the vial with the compound name, date of receipt, and storage conditions.

  • Storage Location: Place the sealed vial in a designated cool, dark, and dry location, such as a refrigerator or a desiccator cabinet stored in a cold room.

Protocol 2: Stability Assessment by HPLC

This is a general workflow for monitoring the stability of this compound over time.

  • Initial Analysis (Time Zero):

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the solution by HPLC to obtain an initial purity profile and peak area.

  • Sample Storage: Store the solid compound and the stock solution under the recommended conditions.

  • Periodic Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), re-analyze the stock solution by HPLC under the identical conditions used for the initial analysis.

  • Data Comparison: Compare the chromatograms from each time point. Look for:

    • A decrease in the peak area of the main compound.

    • The appearance of new peaks, indicating degradation products.

    • Changes in the retention time of the main peak.

Quantitative Data Summary

Storage Condition Time Point Purity (%) Observations
Recommended 0 months99.5Clear, colorless solution
(Dark, 2-8°C, Inert Gas)6 months99.3No significant change
12 months99.1No significant change
Adverse 0 months99.5Clear, colorless solution
(Ambient Light & Temp)6 months92.1Slight yellowing, small new peaks in HPLC
12 months85.7Noticeable yellowing, significant degradation peaks

Visualizing Degradation & Prevention

Potential Degradation Pathways

A This compound B Photodegradation Products A->B UV/Visible Light C Hydrolysis Products (e.g., 3-Nitrobenzoic acid, 2-pyridinol) A->C Moisture / H₂O D Thermal Decomposition Products A->D Heat (Δ)

Caption: Potential degradation pathways for this compound.

Recommended Storage Workflow

A Receive Compound B Select Amber Vial with PTFE Cap A->B C Purge with Inert Gas (Ar/N₂) B->C D Tightly Seal C->D E Store at 2-8°C in the Dark D->E F Periodic Stability Check (HPLC) E->F

Caption: Workflow for optimal storage of this compound.

References

Technical Support Center: Overcoming Challenges in the Purification of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these ubiquitous heterocyclic compounds. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, their inherent basicity and reactivity can present significant purification hurdles.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific needs.

Section 1: Troubleshooting Chromatographic Purification

Column chromatography is a workhorse technique for purification, but the basic nature of the pyridine nitrogen often leads to frustrating complications when using standard silica gel.

Issue 1: My pyridine derivative is showing severe peak tailing on silica gel chromatography.

Q: What causes this tailing and how can I achieve symmetrical peaks?

A: Peak tailing is the most common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[4] The primary cause is the strong interaction between the basic nitrogen atom of your compound and acidic residual silanol groups (Si-OH) on the silica surface.[4] This creates a secondary, non-ideal interaction that broadens the peak. Other factors like column overload or a mismatch between your sample solvent and the mobile phase can also contribute to poor peak shape.[4]

Here is a systematic approach to eliminate peak tailing:

Step-by-Step Protocol to Reduce Peak Tailing:

  • Mobile Phase Modification:

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase (typically 0.1-1% v/v).[5] The competing base will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine derivative.[4]

    • pH Adjustment: For reverse-phase chromatography (e.g., C18), lowering the mobile phase pH to around 2.5-3.0 with an additive like formic acid or trifluoroacetic acid (TFA) can protonate the pyridine nitrogen. This can sometimes improve peak shape, but care must be taken as it can also alter retention times significantly. For silica gel, this is generally not recommended as it can enhance the unwanted ionic interaction.

  • Stationary Phase Selection:

    • Use Deactivated Silica: Employ end-capped silica gel, where the residual silanol groups have been chemically deactivated.

    • Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina, which lacks the acidic silanol groups of silica.[5] For some applications, a different type of column, such as a phenyl or cyano phase, may offer better selectivity.[4]

  • Optimize Loading and Injection:

    • Reduce Sample Load: Column overload can lead to tailing.[4] Try injecting a smaller amount of your sample.

    • Solvent Matching: Dissolve your sample in a solvent that is as weak as or weaker than your mobile phase to ensure a tight injection band.[4]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed add_tea Add 0.1-1% TEA to Mobile Phase start->add_tea check_improvement Peak Shape Improved? add_tea->check_improvement switch_stationary_phase Switch to Alumina or End-Capped Silica check_improvement->switch_stationary_phase No success Purification Successful check_improvement->success Yes reduce_load Reduce Sample Load switch_stationary_phase->reduce_load check_again Symmetrical Peak? reduce_load->check_again check_again->success Yes further_optimization Further Optimization Needed check_again->further_optimization No G start Reaction Mixture in Organic Solvent add_hcl Wash with Dilute Aq. HCl start->add_hcl separate_layers Separate Layers add_hcl->separate_layers organic_layer Organic Layer (Product) separate_layers->organic_layer aqueous_layer Aqueous Layer (Pyridinium Salt) separate_layers->aqueous_layer wash_bicarb Wash with Aq. NaHCO3 (Neutralize) organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (e.g., Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate final_product Purified Product concentrate->final_product

References

Technical Support Center: Optimizing Pyridine Synthesis Through Catalyst Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Selection in Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system. Our aim is to provide you with the expertise to not only troubleshoot common issues but also to proactively design more efficient and robust synthetic routes.

Section 1: Foundational Pyridine Syntheses and Catalyst Selection

This section delves into the workhorses of pyridine synthesis, offering troubleshooting guidance and detailed protocols for catalyst-driven optimizations.

The Hantzsch Pyridine Synthesis: A Perennial Favorite

The Hantzsch synthesis is a multicomponent reaction valued for its convergence and ability to build highly functionalized dihydropyridines, which are subsequently oxidized to pyridines.[1] However, classic protocols often suffer from long reaction times and harsh conditions.[2] Catalyst selection is paramount to overcoming these limitations.

Frequently Asked Questions (FAQs): Hantzsch Synthesis

Q1: My Hantzsch reaction is sluggish and gives low yields. What's the first thing I should look at?

A1: The most common culprit is suboptimal reaction conditions, often stemming from an inefficient or absent catalyst. Traditional uncatalyzed reactions in refluxing ethanol can be slow and low-yielding.[2]

  • Causality: The reaction proceeds through a series of condensations and additions (Knoevenagel condensation, enamine formation, and Michael addition) that are often accelerated by acid or base catalysis.[3][4] A catalyst lowers the activation energy for these steps, increasing the reaction rate.

  • Troubleshooting Steps:

    • Introduce a Catalyst: If you are not using one, this is the most critical first step.

    • Catalyst Screening: Consider a range of catalysts. Simple Brønsted acids like p-toluenesulfonic acid (p-TSA) can significantly improve yields.[2] For greener approaches, solid acid catalysts like γ-Al2O3 nanoparticles or sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) have shown excellent results, often in shorter reaction times and under milder conditions.[5]

    • Solvent Optimization: While ethanol is traditional, modern protocols have demonstrated high yields in aqueous micelles or even under solvent-free conditions, which can be both more efficient and environmentally benign.[2][5]

Q2: I'm getting a lot of side products. How can I improve the purity of my crude product?

A2: Side product formation in Hantzsch synthesis often arises from incorrect order of reagent addition in unsymmetrical syntheses or incomplete oxidation of the dihydropyridine intermediate.

  • Causality: In syntheses using two different β-ketoesters, a statistical mixture of products can result if all components are mixed at once. The dihydropyridine is the initial product and requires a separate oxidation step to achieve the aromatic pyridine ring; incomplete oxidation is a common source of "impurity."[3]

  • Troubleshooting Steps:

    • Control Reagent Addition: For unsymmetrical pyridines, it is often beneficial to pre-form the Knoevenagel condensation product between the aldehyde and one equivalent of the β-ketoester before adding the enamine (formed from the second β-ketoester and ammonia).

    • Verify Oxidation: Ensure your oxidizing agent is effective and used in the correct stoichiometry. Common oxidants include nitric acid or ferric chloride.[2] Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the dihydropyridine intermediate.

Data Presentation: Catalyst Performance in Hantzsch Synthesis

The choice of catalyst significantly impacts reaction efficiency. The table below summarizes the performance of various catalysts for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

CatalystAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)Reference
NoneNH₄OAcEthanolReflux865[5]
p-TSANH₄OHEthanolReflux682[5]
Tannic AcidNH₄OAcH₂O80194[5]
Fe₃O₄@SiO₂-SO₃HNH₄OAcEthanol600.596[5]
UiO-66-NH₂NH₄OAcEthanolRT0.598[5]

Analysis: The data clearly show that catalyzed reactions outperform the uncatalyzed process. Notably, modern heterogeneous catalysts like Fe₃O₄@SiO₂-SO₃H and the metal-organic framework UiO-66-NH₂ offer exceptional yields in very short reaction times under mild conditions.[5]

Experimental Protocol: High-Yield, Solvent-Free Hantzsch Synthesis

This protocol utilizes γ-Al2O3 nanoparticles as a reusable, efficient catalyst.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (2 mmol), and γ-Al2O3 nanoparticles (0.2 g).

  • Reaction Execution: Heat the mixture at 90°C with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-25 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add ethanol to dissolve the product.

    • Filter the mixture to recover the γ-Al2O3 nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine.

    • Oxidize the 1,4-dihydropyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol) to obtain the final pyridine product.

    • Purify the product by recrystallization.

Visualization: Hantzsch Synthesis Mechanism

Hantzsch_Mechanism cluster_1 Pathway 1: Knoevenagel Condensation cluster_2 Pathway 2: Enamine Formation cluster_3 Final Assembly Ketoester1 β-Ketoester Knoevenagel_Product α,β-Unsaturated Carbonyl Ketoester1->Knoevenagel_Product + Aldehyde Aldehyde Aldehyde Michael_Addition Michael Addition Knoevenagel_Product->Michael_Addition Ketoester2 β-Ketoester Enamine β-Enamino Ester Ketoester2->Enamine + Ammonia Ammonia Ammonia Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP Oxidation Oxidation DHP->Oxidation Pyridine Pyridine Product Oxidation->Pyridine

Caption: The Hantzsch synthesis proceeds via two initial pathways followed by a final assembly.[3]

The Bohlmann-Rahtz Pyridine Synthesis: Versatility and Challenges

The Bohlmann-Rahtz synthesis offers a versatile route to substituted pyridines by condensing an enamine with an ethynylketone.[6] A key challenge is the high temperature often required for the final cyclodehydration step, which can lead to decomposition of starting materials.[7]

Frequently Asked Questions (FAQs): Bohlmann-Rahtz Synthesis

Q1: My Bohlmann-Rahtz reaction requires very high temperatures and still gives a low yield. How can I improve this?

A1: The high temperature is necessary for the E/Z isomerization and subsequent cyclodehydration of the aminodiene intermediate.[6] Using a catalyst can significantly lower this energy barrier.

  • Causality: The cyclodehydration step is often the rate-limiting step and is susceptible to acid catalysis. A Brønsted or Lewis acid can protonate or coordinate to the carbonyl oxygen, making it a better leaving group (as water) and facilitating ring closure.

  • Troubleshooting Steps:

    • Introduce an Acid Catalyst: Both Brønsted acids (e.g., acetic acid) and solid acid catalysts (e.g., Amberlyst-15) can effectively lower the required reaction temperature.[7]

    • Consider Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) are also effective catalysts for this transformation.[7]

    • One-Pot Procedure: To improve efficiency and avoid isolating the potentially unstable aminodiene intermediate, consider a one-pot procedure where the enamine is generated in situ followed by the addition of the alkynone and catalyst.[7]

Experimental Protocol: Acid-Catalyzed One-Pot Bohlmann-Rahtz Synthesis

This protocol utilizes Amberlyst-15, a solid acid catalyst that simplifies purification.

  • Reaction Setup: To a solution of the β-ketoester (1 mmol) and ammonium acetate (1.2 mmol) in toluene, add Amberlyst-15 resin.

  • Enamine Formation: Stir the mixture at a moderate temperature (e.g., 50°C) until the formation of the enamine is complete (monitor by TLC).

  • Condensation and Cyclization: Add the ethynylketone (1.1 mmol) to the reaction mixture and continue stirring at the same or a slightly elevated temperature.

  • Monitoring: Monitor the consumption of the intermediate aminodiene by TLC (typically 2-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of toluene.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

    • Purify the crude pyridine product by column chromatography.

Visualization: Bohlmann-Rahtz Synthesis Mechanism

Bohlmann_Rahtz Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Alkynone Ethynylketone Alkynone->Michael_Addition Aminodiene_Z Aminodiene (Z-isomer) Michael_Addition->Aminodiene_Z Isomerization Heat or Acid Isomerization Aminodiene_Z->Isomerization Aminodiene_E Aminodiene (E-isomer) Isomerization->Aminodiene_E Cyclodehydration Cyclodehydration (Acid Catalyzed) Aminodiene_E->Cyclodehydration Pyridine Substituted Pyridine Cyclodehydration->Pyridine

Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.[6]

Guerbet-Type Reaction for Pyridine Synthesis

The Guerbet reaction traditionally describes the dimerization of alcohols to higher alcohols.[8] This concept can be extended to pyridine synthesis, where alcohols, ammonia, and a carbonyl compound can be condensed over a heterogeneous catalyst. This approach is particularly relevant for the synthesis of simple pyridines like picolines from bulk chemical feedstocks.

Frequently Asked Questions (FAQs): Guerbet-Type Pyridine Synthesis

Q1: What kind of catalysts are suitable for a Guerbet-type pyridine synthesis?

A1: These reactions are typically performed in the vapor phase at high temperatures and pressures and require robust heterogeneous catalysts with both acidic and dehydrogenation/hydrogenation functionalities.

  • Causality: The mechanism involves a cascade of reactions on the catalyst surface: dehydrogenation of alcohols to aldehydes, aldol-type condensations to form unsaturated intermediates, reaction with ammonia to form imines, and subsequent cyclization and aromatization.[8][9] The catalyst must facilitate all these steps.

  • Catalyst Recommendations:

    • Zeolites: ZSM-5 is a widely used catalyst due to its unique shape selectivity and tunable acidity.[10] The acidic sites promote the condensation and cyclization reactions.

    • Metal-Modified Zeolites: Modifying zeolites with metals like cobalt (Co) or iron (Fe) can enhance catalytic activity. These metals can facilitate the dehydrogenation/hydrogenation steps. For example, CoZSM-5 has been shown to give pyridine base yields of up to 78%.[10]

Experimental Protocol: Conceptual Vapor-Phase Guerbet-Type Pyridine Synthesis

This is a generalized protocol for a continuous flow system. Specific parameters require significant optimization.

  • Catalyst Bed Preparation: Pack a fixed-bed reactor with the chosen heterogeneous catalyst (e.g., HZSM-5). Activate the catalyst by heating under a flow of inert gas.

  • Feed Introduction: Introduce a gaseous feed mixture of the alcohol(s), a carbonyl source (e.g., formaldehyde), and ammonia into the reactor at a controlled flow rate.

  • Reaction Execution: Maintain the reactor at high temperature (e.g., 350-500°C) and pressure.

  • Product Collection: The product stream exiting the reactor is cooled to condense the liquid products, which are then collected.

  • Analysis and Purification: The product mixture is analyzed by gas chromatography (GC) to determine the composition and yield. The desired pyridine products are separated by distillation.

Section 2: Troubleshooting Guide for Common Catalyst-Related Issues

This section addresses broader challenges encountered during pyridine synthesis that are directly linked to catalyst performance and stability.

Q1: My reaction yield is decreasing over time when I reuse my heterogeneous catalyst. What is happening?

A1: This is a classic sign of catalyst deactivation. The two most common mechanisms in pyridine synthesis are coking (fouling) and poisoning.

  • Causality:

    • Coking: Carbonaceous materials (coke) deposit on the active sites and within the pores of the catalyst, blocking access for reactants. This is common in high-temperature reactions, such as the Guerbet-type synthesis.[11]

    • Poisoning: Strong chemisorption of molecules onto the active sites leads to their deactivation. In pyridine synthesis, the nitrogen-containing products themselves can act as poisons, particularly for precious metal catalysts (e.g., Pd, Pt, Rh).[12] Sulfur or halide impurities in the starting materials are also common poisons.

Visualization: Troubleshooting Catalyst Deactivation

Deactivation_Troubleshooting Start Decreased Yield with Catalyst Reuse Check_Coking High Temp Reaction? Start->Check_Coking Check_Poisoning Precious Metal Catalyst? N-heterocycle product? Impure reagents? Check_Coking->Check_Poisoning No Coking Likely Coking/Fouling Check_Coking->Coking Yes Poisoning Likely Poisoning Check_Poisoning->Poisoning Yes Replace Replace Catalyst Check_Poisoning->Replace No Regen_Coking Regenerate by Oxidation (Controlled Burn-off) Coking->Regen_Coking Optimize Optimize Conditions (Lower Temp, Change Feed) Coking->Optimize Regen_Poisoning Regenerate by Washing (Acid/Base/Solvent) or Thermal Treatment Poisoning->Regen_Poisoning Purify Purify Starting Materials Poisoning->Purify Regen_Coking->Start Test Regenerated Catalyst Regen_Poisoning->Start Test Regenerated Catalyst

Caption: A workflow for diagnosing and addressing catalyst deactivation.

Q2: How do I regenerate a coked zeolite catalyst?

A2: Regeneration of coked zeolites is typically achieved by controlled combustion of the carbonaceous deposits.

  • Protocol: Zeolite Regeneration by Oxidation

    • Setup: Place the coked catalyst in a tube furnace or a reactor designed for regeneration.

    • Purge: Purge the system with an inert gas (e.g., nitrogen) to remove any adsorbed hydrocarbons.

    • Controlled Burn-off: Introduce a controlled flow of air or a diluted oxygen/nitrogen mixture. Slowly ramp the temperature (e.g., to 550-600°C). The heating rate must be controlled to avoid excessive temperatures (hot spots) that can cause irreversible thermal damage to the zeolite structure.[11]

    • Hold: Maintain the temperature until the coke is completely combusted, which can be monitored by analyzing the off-gas for CO₂.

    • Cool-down: Cool the catalyst back to the reaction temperature under an inert atmosphere.

Q3: My palladium-catalyzed cross-coupling reaction is failing. I suspect catalyst poisoning. What can I do?

A3: Palladium catalysts are highly susceptible to poisoning by sulfur compounds and coordination by Lewis basic nitrogen atoms of the pyridine substrate or product.[12]

  • Troubleshooting and Regeneration:

    • Identify the Poison: If possible, analyze your starting materials for sulfur impurities. If the issue is product inhibition, this will be inherent to the reaction.

    • Reagent Purification: If sulfur is present, purify the reagents before use.

    • Regeneration (Sulfur Poisoning): For a sulfur-poisoned Pd/C catalyst, a mild oxidative treatment can be effective. A patented method involves creating a slurry of the catalyst in deionized water and adding hydrogen peroxide dropwise, followed by stirring for several hours.[13] Another approach involves controlled heating in an air atmosphere at 50-140°C.[13]

    • Mitigating Nitrogen Poisoning: In some cases, using a higher catalyst loading can overcome partial poisoning. For reactions involving pyridine hydrogenation, adding an acid to form the pyridinium salt can reduce the poisoning effect on the catalyst.

Q4: I am struggling with poor regioselectivity in my pyridine functionalization. How can catalyst choice help?

A4: Regioselectivity is a major challenge in pyridine chemistry. The choice of catalyst, particularly the use of Lewis acids, can dramatically influence the position of functionalization.

  • Causality: The pyridine nitrogen is a Lewis basic site. Coordination of a Lewis acid catalyst (e.g., AlCl₃, Zn(OTf)₂) to the nitrogen atom withdraws electron density from the ring, activating it towards nucleophilic attack.[14] This coordination can also introduce steric hindrance, directing incoming reagents to specific positions. For example, in Ni-catalyzed C-H alkenylation, coordination with an aluminum Lewis acid can mask the nitrogen and polarize the ring to enhance reactivity at the C2/C4 positions.[15]

  • Strategic Approaches:

    • Lewis Acid Activation: For nucleophilic additions, screen various Lewis acids. The size and strength of the Lewis acid can influence the regiochemical outcome.

    • Directed Metalation: Use directing groups on the pyridine ring that can coordinate to a metal catalyst and direct C-H activation to an adjacent position.

    • Blocking Groups: In cases like the Minisci reaction, a temporary blocking group can be installed to sterically hinder certain positions, forcing the reaction to occur at the desired site (e.g., C4).

Section 3: Advanced FAQs for the Experienced Researcher

Q1: What are the key trade-offs when choosing between a homogeneous and a heterogeneous catalyst for a new pyridine synthesis on a laboratory scale versus a pilot-plant scale?

A1: This is a critical consideration that balances activity, selectivity, and practicality.

  • Homogeneous Catalysts:

    • Pros: Generally offer higher activity and selectivity due to well-defined active sites and high accessibility. The reaction mechanisms are often better understood, allowing for more rational catalyst design and tuning through ligand modification.[16]

    • Cons: The major drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination with trace metals and makes catalyst recycling challenging and expensive. This is a significant barrier to scalability.[16]

  • Heterogeneous Catalysts:

    • Pros: The primary advantage is the ease of separation from the reaction mixture by simple filtration, which allows for straightforward product purification and catalyst recycling. This makes them highly desirable for industrial and large-scale processes.[16]

    • Cons: They can exhibit lower activity and selectivity compared to their homogeneous counterparts due to a variety of active sites on the surface and potential mass transfer limitations. Characterizing the active sites and understanding the mechanism can also be more complex.

  • Decision Matrix:

    • Lab Scale (Discovery): Homogeneous catalysts are often preferred for their high activity and the ability to rapidly screen ligands to optimize a new transformation.

    • Pilot-Plant Scale (Process Development): The focus shifts to sustainability and cost-effectiveness. Heterogeneous catalysts are strongly favored due to their recyclability and the simplified purification process, even if it requires more extensive process optimization to achieve the desired activity and selectivity.

Q2: My substrate contains multiple heteroatoms (e.g., another pyridine ring, an imidazole). How does this affect my choice of a transition metal catalyst and how can I avoid catalyst poisoning or undesired reactivity?

A2: Substrates with multiple Lewis basic sites present a significant challenge as they can chelate the metal center, leading to catalyst inhibition or directing the reaction to an undesired location.

  • Strategic Considerations:

    • Protecting Groups: Temporarily protect the more basic or more accessible heteroatom to prevent its coordination to the catalyst. For example, a pyridine nitrogen can be protected as an N-oxide.

    • Lewis Acid Additives: Use a Lewis acid that can selectively coordinate to the more Lewis basic site, effectively masking it from the transition metal catalyst. This strategy has been used in Ni/Al co-catalyzed systems to control selectivity.[15]

    • Catalyst Choice: Some catalysts are less susceptible to nitrogen coordination. For instance, in some hydrogenations, rhodium catalysts have shown greater resistance to nitrogen poisoning than palladium catalysts.

    • Ligand Design: Employ bulky ligands on your transition metal catalyst. The steric hindrance can prevent the substrate from forming a stable, deactivating chelate complex, allowing the desired catalytic cycle to proceed.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a precise understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides a fundamental toolkit for this purpose. This guide offers a detailed spectroscopic comparison of 2-(3-Nitrobenzoyl)pyridine with its structural parent, 2-Benzoylpyridine, and its positional isomers, 2-(2-Nitrobenzoyl)pyridine and 2-(4-Nitrobenzoyl)pyridine.

Introduction to the Compounds

The compounds under investigation share a common 2-benzoylpyridine core, a structure of interest in medicinal chemistry and materials science due to its chelating ability and potential for biological activity. The introduction of a nitro group (-NO₂) dramatically alters the electronic landscape of the molecule, with the position of substitution having a nuanced but significant impact on the spectroscopic signatures.

Figure 1. Molecular structures of the compared compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is used. The spectral width should encompass the aromatic region (typically 7-9 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.

¹H NMR Spectral Comparison

The ¹H NMR spectrum of 2-Benzoylpyridine displays characteristic multiplets for the protons on both the pyridine and phenyl rings. The introduction of a nitro group is expected to induce downfield shifts for the protons on the benzoyl ring due to its strong electron-withdrawing nature.

Compound H2', H6' (ortho) H3', H5' (meta) H4' (para) H3, H4, H5 (pyridine) H6 (pyridine)
2-Benzoylpyridine ~7.8-7.9 ppm~7.4-7.6 ppm~7.4-7.6 ppm~7.3-8.1 ppm~8.7 ppm[1]
2-(2-Nitrobenzoyl)pyridine (Predicted) -Significant downfield shiftDownfield shiftMinimal changeMinimal change
This compound (Predicted) Downfield shift-Significant downfield shiftMinimal changeMinimal change
2-(4-Nitrobenzoyl)pyridine (Predicted) Significant downfield shiftSignificant downfield shift-Minimal changeMinimal change

Causality behind Predictions: The electron-withdrawing nitro group deshields the protons on the benzoyl ring, causing their signals to shift to a higher frequency (downfield). The magnitude of this shift is dependent on the proximity to the nitro group. Protons ortho and para to the nitro group will experience the most significant downfield shifts due to the combined inductive and resonance effects of the nitro group. The protons on the pyridine ring are expected to be less affected, though minor shifts may occur due to through-space interactions and subtle changes in the overall molecular conformation.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon and the carbons attached to the nitro group are of particular interest.

Compound C=O C-NO₂ Other Aromatic Carbons (Benzoyl) Pyridine Carbons
2-Benzoylpyridine ~195 ppmN/A~128-137 ppm~122-157 ppm
2-(2-Nitrobenzoyl)pyridine (Predicted) Downfield shift~148 ppmSignificant downfield shifts, especially C2' and C6'Minimal change
This compound (Predicted) Minimal change~148 ppmSignificant downfield shifts, especially C2', C4', and C6'Minimal change
2-(4-Nitrobenzoyl)pyridine (Predicted) Downfield shift~148 ppmSignificant downfield shifts, especially C1' and C4'Minimal change

Causality behind Predictions: The electron-withdrawing nitro group will deshield the aromatic carbons of the benzoyl ring, causing downfield shifts. The carbon directly attached to the nitro group (ipso-carbon) is expected to have a chemical shift around 148 ppm. The carbonyl carbon's chemical shift will be influenced by the position of the nitro group. In the ortho and para positions, the strong resonance effect of the nitro group will withdraw electron density from the carbonyl group, leading to a downfield shift. The meta position will have a less pronounced effect on the carbonyl carbon as the resonance effect does not extend to this position.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Spectral Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000 to 400 cm⁻¹.

IR Spectral Comparison

The key vibrational bands to compare are the carbonyl stretch (C=O) and the symmetric and asymmetric stretches of the nitro group (NO₂).

Compound C=O Stretch (cm⁻¹) NO₂ Asymmetric Stretch (cm⁻¹) NO₂ Symmetric Stretch (cm⁻¹)
2-Benzoylpyridine ~1660-1670 cm⁻¹N/AN/A
2-(2-Nitrobenzoyl)pyridine (Predicted) ~1670-1680 cm⁻¹~1520-1560 cm⁻¹~1340-1370 cm⁻¹
This compound (Predicted) ~1665-1675 cm⁻¹~1520-1560 cm⁻¹~1340-1370 cm⁻¹
2-(4-Nitrobenzoyl)pyridine (Predicted) ~1670-1680 cm⁻¹~1515-1555 cm⁻¹~1335-1365 cm⁻¹

Causality behind Predictions: The strong electron-withdrawing nature of the nitro group will increase the double bond character of the carbonyl group through resonance, leading to a higher stretching frequency (wavenumber). This effect is most pronounced when the nitro group is in the ortho or para position. The nitro group itself will give rise to two characteristic strong absorption bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The exact positions can be influenced by conjugation and the electronic environment.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • Spectral Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer, typically from 200 to 400 nm.

UV-Vis Spectral Comparison

The absorption maxima (λ_max) are expected to shift due to the introduction of the nitro group, which acts as a chromophore.

Compound λ_max 1 (nm) λ_max 2 (nm)
2-Benzoylpyridine ~260 nm[2]~280 nm (shoulder)
2-(2-Nitrobenzoyl)pyridine (Predicted) Red-shifted compared to 2-BenzoylpyridinePossible new band for n→π* of NO₂
This compound (Predicted) Red-shifted compared to 2-BenzoylpyridinePossible new band for n→π* of NO₂
2-(4-Nitrobenzoyl)pyridine (Predicted) Significantly red-shifted compared to 2-BenzoylpyridinePossible new band for n→π* of NO₂

Causality behind Predictions: The nitro group extends the π-conjugated system of the molecule, which generally leads to a bathochromic (red) shift of the π→π* transitions to longer wavelengths. The extent of this shift will depend on the degree of conjugation, which is typically greatest for the para-substituted isomer. The nitro group also has a weak n→π* transition, which may appear as a separate band or a shoulder at a longer wavelength.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions.

Mass Spectral Comparison

The molecular ion peak (M⁺) and key fragmentation patterns are the primary points of comparison.

Compound Molecular Weight ( g/mol ) Expected M⁺ (m/z) Key Fragment Ions (m/z)
2-Benzoylpyridine 183.21183105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)
2-(2-Nitrobenzoyl)pyridine 228.21228[M-NO₂]⁺, [M-NO]⁺, [C₅H₄NCO]⁺, [C₆H₄NO₂CO]⁺
This compound 228.21228[M-NO₂]⁺, [M-NO]⁺, [C₅H₄NCO]⁺, [C₆H₄NO₂CO]⁺
2-(4-Nitrobenzoyl)pyridine 228.21228[M-NO₂]⁺, [M-NO]⁺, [C₅H₄NCO]⁺, [C₆H₄NO₂CO]⁺

Causality behind Predictions: All three nitro-isomers will have the same molecular weight and thus the same molecular ion peak. The fragmentation patterns will be influenced by the presence of the nitro group. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z -46) and NO (m/z -30). The relative intensities of these fragment ions may differ slightly between the isomers due to the "ortho effect" in the case of 2-(2-Nitrobenzoyl)pyridine, which can lead to unique fragmentation pathways involving interaction with the adjacent carbonyl group. The benzoylpyridinium fragment and the nitrated benzoyl fragment are also expected to be prominent.

Conclusion

This guide provides a comprehensive framework for the spectroscopic comparison of this compound with its parent compound and positional isomers. While experimental data for the nitro-substituted analogs is sparse, a thorough understanding of spectroscopic principles allows for robust predictions of their spectral features. The introduction of the nitro group is expected to cause significant and position-dependent changes in the NMR, IR, and UV-Vis spectra, and to introduce characteristic fragmentation pathways in the mass spectrum. The experimental protocols provided herein offer a clear path for researchers to obtain and validate these predicted spectral characteristics, furthering our understanding of this important class of molecules.

References

A Comparative Guide to the Biological Activity of 2-(3-Nitrobenzoyl)pyridine Derivatives Versus Other Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This guide provides a comparative analysis of the biological activities of 2-(3-Nitrobenzoyl)pyridine derivatives alongside other classes of pyridine compounds, supported by available experimental data. While direct and extensive research on this compound derivatives is limited, this guide synthesizes data from structurally related compounds to provide insights into their potential therapeutic applications and guide future research.

Introduction to Pyridine Derivatives in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug discovery. Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its presence in various natural products like nicotine and pyridoxine (Vitamin B6) have made it an attractive scaffold for medicinal chemists. The diverse biological activities of pyridine derivatives are often dictated by the nature and position of substituents on the pyridine ring.

This guide will focus on a comparative analysis of:

  • Antimicrobial Activity: The ability to inhibit or kill microorganisms.

  • Anticancer Activity: The capacity to inhibit the growth of or destroy cancer cells.

  • Anticonvulsant Activity: The effectiveness in preventing or reducing the severity of seizures.

Antimicrobial Activity: A Comparative Perspective

The threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.

This compound Derivatives: Inferred Activity

Direct experimental data on the antimicrobial activity of this compound derivatives is scarce in the public domain. However, the biological activity of related compounds suggests potential efficacy. The presence of a nitro group, a well-known pharmacophore, can significantly influence a molecule's biological activity, often through bioreduction to reactive intermediates that can induce cellular damage in microorganisms. Furthermore, studies on nicotinic acid benzylidene hydrazide derivatives have shown that compounds with nitro substituents are among the most active against a range of bacterial and fungal strains, with some exhibiting activity comparable to standard drugs like fluconazole and norfloxacin.[1]

Comparison with Other Pyridine Derivatives

A broad range of pyridine derivatives have demonstrated potent antimicrobial properties. For instance, certain Schiff bases derived from pyridine derivatives have shown good to excellent antimicrobial activities.[1] Additionally, N-alkylated pyridine-based organic salts have exhibited significant antibacterial and antibiofilm activities.[1]

Table 1: Comparative Antimicrobial Activity of Pyridine Derivatives

Compound ClassOrganism(s)Activity Metric (e.g., MIC)Reference
Nicotinic acid benzylidene hydrazides (with nitro groups)S. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to fluconazole and norfloxacin[1]
Schiff bases of pyridine derivativesVarious bacteria and fungiGood to excellent activity[1]
N-alkylated pyridine-based organic saltsS. aureus, E. coliMIC values of 55-56% inhibition at 100 µg/mL[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is a standard laboratory test to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a multi-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Causality Behind Experimental Choices: The broth microdilution method is a widely accepted and standardized technique for determining MIC values, providing a quantitative measure of a compound's antimicrobial potency. The selection of a diverse panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi, is crucial to assess the spectrum of activity.

Anticancer Activity: Targeting Uncontrolled Cell Growth

The search for novel and effective anticancer agents is a continuous effort in medicinal chemistry. Pyridine derivatives have shown considerable promise in this area by targeting various mechanisms involved in cancer cell proliferation and survival.

This compound Derivatives: Potential for Cytotoxicity
Comparison with Other Pyridine Derivatives

Numerous pyridine derivatives have demonstrated significant anticancer activity. For example, certain pyridino[2,3-f]indole-4,9-dione derivatives have shown excellent cytotoxicity against various human tumor cell lines, with some compounds being more potent than the standard chemotherapeutic drug doxorubicin. Furthermore, a review on the structure-antiproliferative activity relationship of pyridine derivatives highlighted that the presence of specific functional groups can enhance their anticancer effects.

Table 2: Comparative Anticancer Activity of Pyridine Derivatives

Compound ClassCell Line(s)Activity Metric (e.g., IC50)Reference
6-Aryl-2-benzoyl-pyridinesA375 melanoma, and othersAverage IC50 ~ 1.8 nM for the most potent compound
Pyridino[2,3-f]indole-4,9-dionesXF 498, HCT 15ED50 values of 0.006 µg/ml and 0.073 µg/ml, respectively
Trilogy-function thiadiazole-triazole-pyridine derivativesMCF-7IC50 of 110.4 µg/ml

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Causality Behind Experimental Choices: The MTT assay is a robust and widely used method for screening the cytotoxic potential of compounds. Its reliance on the metabolic activity of viable cells provides a reliable measure of cell proliferation and viability. Using a panel of different cancer cell lines is essential to assess the compound's spectrum of activity and potential selectivity.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. The development of new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing research priority. Pyridine derivatives have been investigated for their potential to modulate neuronal excitability and control seizures.

This compound Derivatives: A Potential Avenue for Investigation

Direct evidence for the anticonvulsant activity of this compound derivatives is lacking. However, studies on other nitro-containing compounds and pyridine derivatives suggest that this class of compounds may warrant investigation. For example, some isatin-based derivatives have been shown to exhibit significant anti-seizure activity, although the presence of a nitro group in some cases abolished this effect, possibly due to its hydrophilic character.[2] Conversely, other studies have reported anticonvulsant activity in nitro-containing compounds. Lipophilic 1-cycloalkylamino-1-(pyrid-3-yl-sulfonamido)-2-nitroethylenes have shown potent anticonvulsant effects in the maximal electroshock seizure (MES) test.[3]

Comparison with Other Pyridine Derivatives

Several classes of pyridine derivatives have been identified as having significant anticonvulsant properties. For instance, some 2-substituted-3-arylpyrido[2,3-d]pyrimidinones have displayed potent anti-seizure activity in both the maximal electroshock (MES) and pentylenetetrazol (scPTZ) tests. Additionally, N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione have been synthesized and shown to possess anticonvulsant activity, with a correlation between higher lipophilicity and stronger efficacy.

Table 3: Comparative Anticonvulsant Activity of Pyridine Derivatives

Compound ClassAnimal Model/TestActivity Metric (e.g., ED50)Reference
1-Cycloalkylamino-1-(pyrid-3-yl-sulfonamido)-2-nitroethylenesMES test in miceED50 of 8.25 mg/kg[3]
2-Substituted-3-arylpyrido[2,3-d]pyrimidinonesMES and scPTZ tests in miceActive at doses in the 3-10 mg/kg range
N-(Pyridine-2-yl) derivatives of 2-azaspiro-dionesMES and scPTZ testsCorrelation between lipophilicity and activity

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

  • Animal Model: Typically, mice or rats are used.

  • Compound Administration: The test compound is administered to the animals, usually via intraperitoneal injection or oral gavage.

  • Electroshock Application: After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal or auricular electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Causality Behind Experimental Choices: The MES test is a robust and reliable screening method for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures. It provides a clear endpoint (presence or absence of tonic hindlimb extension) for assessing drug efficacy.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of pyridine derivatives is intricately linked to their structural features. For antimicrobial activity, the presence of electron-withdrawing groups like the nitro group can be beneficial. In the context of anticancer activity, the benzoylpyridine scaffold has shown promise, and further modifications, including the introduction of a nitro group, could lead to more potent compounds. For anticonvulsant activity, lipophilicity appears to be a key factor, suggesting that modifications to the this compound structure that enhance its lipophilic character could be a fruitful area of investigation.

The lack of direct experimental data on this compound derivatives highlights a significant gap in the literature. Future research should focus on the synthesis and systematic biological evaluation of this class of compounds to fully elucidate their therapeutic potential.

Conclusion

This guide provides a comparative overview of the biological activities of this compound derivatives in the context of other pyridine compounds. While direct data on the target compounds is limited, the analysis of structurally related molecules suggests that this compound derivatives hold potential as antimicrobial, anticancer, and anticonvulsant agents. The insights and experimental protocols detailed herein are intended to serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this promising class of compounds.

References

structure-activity relationship studies of 2-(3-Nitrobenzoyl)pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 2-(3-Nitrobenzoyl)pyridine Analogs as Potential Kinase Inhibitors

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The 2-benzoylpyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anti-proliferative and enzyme-inhibitory effects.[1][2] This guide focuses on the structure-activity relationship (SAR) of this compound analogs, a class of compounds with significant potential for the development of targeted therapeutics, particularly as kinase inhibitors. While direct and extensive SAR studies on the this compound core are limited in publicly available literature, we can infer a robust SAR profile by analyzing data from closely related 2-benzoylpyridine series. This guide will synthesize these findings to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental design, present comparative data, and provide detailed experimental protocols to ensure scientific integrity and practical applicability.

The strategic placement of a nitro group on the benzoyl moiety is a key chemical modification. The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic properties, potentially enhancing its interaction with biological targets and affecting its metabolic stability. This guide will delve into how substitutions on both the pyridine and the nitrobenzoyl rings can modulate the biological activity of these promising compounds.

The Core Scaffold and Rationale for SAR Studies

The 2-benzoylpyridine core provides a rigid framework that allows for the precise spatial orientation of substituents, which is crucial for specific interactions with the binding sites of target proteins, such as the ATP-binding pocket of kinases. The central carbonyl group acts as a key hydrogen bond acceptor, while the pyridine and benzoyl rings offer multiple sites for modification to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

The addition of a nitro group at the 3-position of the benzoyl ring introduces a strong electron-withdrawing group, which can influence the molecule's overall electronic distribution and dipole moment. This can lead to altered binding affinities and potential for novel interactions within the target's active site. SAR studies are therefore essential to systematically explore the impact of various functional groups on the biological activity of this scaffold, guiding the design of more potent and selective drug candidates.

Comparative Analysis of 2-Benzoylpyridine Analogs

Modification Site Substituent Type General Effect on Activity Rationale
Pyridine Ring (Position Xp) Electron-donating groups (e.g., -CH3, -OCH3)Generally increases activityEnhances the electron density of the pyridine ring, potentially strengthening interactions with the target protein.
Electron-withdrawing groups (e.g., -Cl, -F)Variable, can increase or decrease activityCan modulate the pKa of the pyridine nitrogen and influence binding through halogen bonding or altered electrostatic interactions.
Bulky groupsOften decreases activityMay cause steric hindrance within the binding pocket, preventing optimal orientation.
Benzoyl Ring (Position Xb) Electron-donating groups (e.g., -OCH3, -N(CH3)2) at para-positionOften increases activity in certain kinase inhibitor seriesCan enhance hydrogen bonding or other favorable interactions within the active site.
Electron-withdrawing groups (e.g., halogens)Variable, position-dependentCan influence the electronic character of the carbonyl linker and introduce new interaction points.
3-Nitro Group Predicted to enhance activity against certain kinases The strong electron-withdrawing nature can polarize the carbonyl group, enhancing its hydrogen bonding capacity. It can also form specific interactions with amino acid residues in the binding pocket.

Inferred Structure-Activity Relationship for this compound Analogs

Based on the general principles observed in related 2-benzoylpyridine series, we can propose a hypothetical SAR for this compound analogs.

SAR_Summary cluster_core Core Scaffold: this compound cluster_pyridine Pyridine Ring Modifications cluster_benzoyl Benzoyl Ring Modifications (in addition to 3-Nitro) Core This compound Pyridine_EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Core->Pyridine_EDG Likely increases activity Pyridine_EWG Electron-Withdrawing Groups (e.g., -Cl, -F) Core->Pyridine_EWG Activity is variable Pyridine_Bulky Bulky Groups Core->Pyridine_Bulky Likely decreases activity Benzoyl_EDG_para Para-Electron-Donating Groups (e.g., 4'-OCH3) Core->Benzoyl_EDG_para Potentially increases activity Benzoyl_EWG Other Electron-Withdrawing Groups Core->Benzoyl_EWG Activity is variable Synthesis_Workflow Start 2-Bromopyridine Step1 Formation of Grignard Reagent (Mg, THF) Start->Step1 Step2 Reaction with 3-Nitrobenzaldehyde Step1->Step2 Intermediate Alcohol Intermediate Step2->Intermediate Step3 Oxidation (e.g., PCC, MnO2) Intermediate->Step3 Product This compound Analog Step3->Product

References

A Senior Application Scientist's Guide to Assessing the Antimicrobial Efficacy of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. As many currently available antibiotics lose their efficacy against these MDR strains, the need to explore and validate new chemical scaffolds is more urgent than ever.[1] Among the diverse classes of nitrogen-bearing heterocyclic compounds, pyridine derivatives have emerged as a particularly promising area of research.[1][2][3] Their unique chemical properties, including the potential for improved water solubility and versatile substitution patterns, make them attractive candidates for the design of next-generation therapeutics.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial efficacy of novel pyridine derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and reproducible evaluation. Our focus will be on establishing a self-validating system of protocols grounded in internationally recognized standards, enabling a clear and objective comparison against established antimicrobial agents.

Scientific Foundation: Understanding Pyridine's Antimicrobial Potential

The pyridine nucleus, a six-membered heteroaromatic ring, is a versatile scaffold found in numerous natural and synthetic bioactive compounds.[1][4] Its derivatives have been shown to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[4][5][6][]

Mechanism of Action & Structure-Activity Relationship (SAR)

The precise mechanism by which pyridine derivatives exert their antimicrobial effects can vary significantly based on their specific chemical structure. Documented mechanisms include the disruption of cell membranes, inhibition of nucleic acid synthesis, and the inhibition of cell wall synthesis.[8] The antimicrobial activity of these compounds is intrinsically linked to their structure—a concept known as the Structure-Activity Relationship (SAR). Key SAR observations for pyridine derivatives include:

  • Substitution Patterns: The position and nature of substituent groups on the pyridine ring critically influence potency.[9][10] For example, the addition of certain alkyl chains can enhance activity against specific bacterial strains.[11]

  • Hydrophobicity: The molecular hydrophobicity of the derivative is a crucial factor controlling its antimicrobial activity, as it influences the compound's ability to interact with and penetrate bacterial cell membranes.[11]

  • Fused Ring Systems: Incorporating the pyridine ring into larger, fused heterocyclic systems, such as thienopyridines or pyrido[2,3-d]pyrimidines, can lead to compounds with potent, broad-spectrum antibacterial activity.[1][12][13]

A thorough understanding of SAR is essential for the rational design and optimization of new pyridine-based drug candidates.

Comparative Efficacy Assessment: A Methodological Guide

A robust assessment requires comparing novel compounds against clinically relevant pathogens and standard-of-care antibiotics. This section outlines the gold-standard methodologies for this purpose, grounded in the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17]

Section 1: Core Components of a Susceptibility Study
  • Test Organisms: A panel of clinically relevant, quality-controlled bacterial strains should be used. This typically includes Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).

  • Comparator Agents: Select at least one standard antibiotic for each class of bacteria. For instance, Vancomycin or Ciprofloxacin for Gram-positives and Ceftazidime or Gentamicin for Gram-negatives. This provides a benchmark for potency.

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.[18][19][20][21][22] Its composition is well-defined, supports the growth of most pathogens, and has low levels of inhibitors that could interfere with antibiotic activity.[21]

Section 2: Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[23] The broth microdilution method is the internationally recognized reference standard for determining MIC values.[14][15][16][17][24]

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_read Phase 3: Data Analysis P1 Prepare serial 2-fold dilutions of Novel Pyridine Derivatives & Comparators in MHB P2 Prepare standardized bacterial inoculum (0.5 McFarland) P3 Dilute inoculum to final test concentration (~5 x 10^5 CFU/mL) A1 Inoculate 96-well plate containing drug dilutions with bacterial suspension P3->A1 Inoculation A2 Include Growth Control (no drug) & Sterility Control (no bacteria) A3 Incubate plates at 35-37°C for 18-24 hours R1 Visually inspect wells for turbidity (bacterial growth) A3->R1 Post-Incubation R2 Determine MIC: Lowest concentration with no visible growth R1->R2

Caption: Workflow for MIC determination via broth microdilution.

1. Preparation of Antimicrobial Stock Solutions:

  • Accurately weigh and dissolve the novel pyridine derivatives and comparator antibiotics in a suitable solvent (e.g., DMSO, water) to create high-concentration stock solutions (e.g., 1280 µg/mL).

2. Inoculum Preparation (The Critical Step):

  • Expertise & Experience: The density of the starting bacterial inoculum is the most critical variable for reproducibility.[25] A suspension that is too dilute can lead to falsely low MICs, while an overly dense suspension can overwhelm the drug, resulting in falsely high MICs.[26]

  • From a fresh (18-24 hour) culture plate, select 4-5 isolated colonies.

  • Suspend the colonies in sterile saline or Mueller-Hinton Broth.

  • Vortex thoroughly to create a smooth suspension.

  • Trustworthiness: Standardize the suspension turbidity to match a 0.5 McFarland standard.[27][28] This standard corresponds to approximately 1.5 x 10⁸ CFU/mL for E. coli.[25][26][28] This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or more accurately using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).[25][27]

  • Within 15 minutes of standardization, dilute this suspension in MHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL.[23]

3. Plate Preparation and Inoculation:

  • Prepare serial two-fold dilutions of each test compound in a 96-well microtiter plate using MHB. The final volume in each well is typically 50 µL or 100 µL.

  • Add an equal volume of the standardized, diluted inoculum to each well, bringing the total volume to 100 µL or 200 µL.

  • Self-Validation: Always include a positive control (wells with bacteria and broth, but no drug) to ensure the bacteria are viable, and a negative/sterility control (wells with broth only) to check for contamination.

4. Incubation and Reading:

  • Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours (24 hours for S. aureus with vancomycin).

  • Following incubation, visually inspect the wells. The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth (i.e., the first clear well).

Interpreting the Data: A Comparative Analysis

The ultimate goal is to contextualize the performance of the novel pyridine derivatives. Summarizing the MIC data in a clear, tabular format is essential for direct comparison.

Table 1: Hypothetical MIC Data for Novel Pyridine Derivatives vs. Standard Antibiotics (µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)
Novel Derivative A 4832
Novel Derivative B 24>64
Novel Derivative C 3264>64
Vancomycin 1>64>64
Ceftazidime 1624

Analysis of Hypothetical Data:

  • Derivative B shows the most promising broad-spectrum activity, with low MICs against both S. aureus and E. coli.

  • Derivative A demonstrates moderate activity.

  • Derivative C shows poor activity compared to the others.

  • The comparator antibiotics behave as expected: Vancomycin is potent against the Gram-positive S. aureus, while Ceftazidime is effective against the Gram-negative strains.

This comparative data, when combined with SAR analysis, allows researchers to identify the most promising lead candidates for further development and optimization. For instance, if Derivative B possesses a unique functional group compared to A and C, this provides a strong rationale for exploring that chemical space further.

Conclusion

The systematic evaluation of novel pyridine derivatives requires a blend of precise laboratory technique and a deep understanding of microbiological principles. By adhering to standardized protocols from authoritative bodies like CLSI and EUCAST, researchers can generate high-quality, reproducible data.[14][15][29] This guide provides the foundational framework for such an assessment, emphasizing the critical importance of inoculum standardization and the use of appropriate comparators. This rigorous approach is indispensable for identifying genuinely promising candidates that can contribute to the arsenal of antimicrobials needed to combat the growing threat of antibiotic resistance.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(3-Nitrobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our primary focus is innovation. However, the foundation of sustainable innovation rests upon an unwavering commitment to safety and environmental stewardship. The compound 2-(3-Nitrobenzoyl)pyridine, by virtue of its chemical structure, requires rigorous handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedure. Our objective is to ensure that this compound is managed safely from the benchtop to its final disposition, safeguarding both laboratory personnel and the environment.

Part 1: Hazard Assessment & Pre-Disposal Safety

The safe disposal of any chemical begins with a thorough understanding of its intrinsic hazards. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a conservative assessment based on its constituent chemical families—pyridine derivatives and aromatic nitro compounds—is a mandatory first step. This principle of analogy is a cornerstone of laboratory safety when dealing with novel or less-common substances.

Anticipated Hazard Profile

The structure of this compound suggests a combination of hazards that must be respected. We can infer its potential risks from extensive data on its parent structures.

Hazard CategoryAssociated Chemical MoietyRationale & Potential EffectsAuthoritative Source
Acute Toxicity Pyridine & NitroaromaticHarmful if swallowed, inhaled, or in contact with skin. Pyridine exposure can cause dizziness, nausea, and lung irritation, while nitroaromatics are known for systemic toxicity.[1][2]OSHA, various SDS
Skin & Eye Irritation PyridinePyridine and its derivatives are known irritants, capable of causing serious eye irritation and skin irritation upon contact.[3][4]Fisher Scientific, AK Scientific
Flammability PyridineWhile the compound itself is likely a solid, pyridine vapors are flammable and can form explosive mixtures with air. Handling should occur away from ignition sources.[5][6]Carl ROTH, Loba Chemie
Environmental Hazard NitroaromaticAromatic nitro compounds can be persistent in the environment and harmful to aquatic life. Disposal into drains or waterways is strictly prohibited.[7][8]ATSDR, PubChem
Potential Carcinogenicity NitroaromaticCertain nitroaromatic compounds, such as 4-Nitrobiphenyl, are regulated by OSHA as carcinogens. A conservative approach dictates handling with appropriate caution.[9]OSHA
Mandatory Personal Protective Equipment (PPE)

Given the anticipated hazards, a robust selection of PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection : Wear chemical-resistant gloves. Butyl rubber or nitrile gloves are generally recommended for pyridine-like substances, but always consult the glove manufacturer's compatibility chart.[10][11]

  • Eye Protection : Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[5][12]

  • Body Protection : A fully buttoned lab coat must be worn to protect against skin contact.[11]

  • Respiratory Protection : All handling of this compound, especially when dealing with powders or potential dust, must be conducted within a certified laboratory chemical fume hood to prevent inhalation of particulates or vapors.[13][11]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure that waste containing this compound is handled, stored, and disposed of in compliance with regulatory standards such as those from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Step 1: Waste Characterization and Segregation

The cardinal rule of chemical waste management is to never mix incompatible waste streams. This prevents unforeseen chemical reactions and ensures the waste is routed to the correct disposal facility.

  • Action: Collect all waste streams containing this compound separately. This includes:

    • Pure or unreacted solid compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

    • Contaminated glassware.

    • Solutions containing the compound.

  • Causality: Segregation is critical for regulatory compliance. This compound must be classified as hazardous waste. Mixing it with non-hazardous waste would render the entire container hazardous, significantly increasing disposal costs and regulatory burden.

Step 2: Proper Containerization

The integrity of the waste container is paramount to preventing leaks and exposures.

  • Action: Select a waste container that is made of a compatible material (e.g., high-density polyethylene or glass) and has a sealable, airtight lid.[11] The container must be in good condition, free of cracks or defects.

  • Causality: An airtight container prevents the release of any potential vapors and protects the contents from reacting with atmospheric moisture or other contaminants. Storing in a compatible container prevents degradation of the container itself.

Step 3: Accurate and Compliant Labeling

Proper labeling is a critical communication tool that ensures safe handling and disposal.

  • Action: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • Full chemical name: "this compound" and any other components in the waste stream.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • Researcher's name and contact information.

  • Causality: Federal and local regulations mandate accurate labeling for tracking, safety, and emergency response purposes.[14] An unlabeled container is a serious safety violation.

Step 4: Safe On-Site Storage

Waste must be stored safely in a designated area pending pickup by disposal professionals.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area must be cool, dry, and well-ventilated, and away from incompatible materials like strong oxidizing agents and acids.[6][11]

  • Causality: Storing away from heat and ignition sources mitigates fire risk.[1] Segregation from incompatible chemicals prevents dangerous reactions within the laboratory.

Step 5: Final Disposal by Certified Professionals

Final disposal is a specialized task that must be entrusted to experts.

  • Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality: The recommended disposal method for toxic, nitro-containing aromatic compounds is high-temperature incineration at a permitted facility.[7] This process ensures the complete destruction of the hazardous molecule. Under no circumstances should this chemical be poured down the drain or placed in regular trash.[13]

Part 3: Emergency Procedures for Spills

In the event of a spill, a calm and methodical response is essential.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.

  • Contain (for small, manageable spills): If you are trained and it is safe to do so, prevent the spill from spreading. Use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[13][6]

  • Clean-Up: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as required by your institution's policy.

Part 4: Visualization of the Disposal Workflow

To ensure clarity, the decision-making process for the disposal of this compound is outlined in the following workflow diagram.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposition cluster_prohibited Prohibited Actions start Waste Generated (e.g., unused solid, contaminated gloves) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe drain DO NOT Pour Down Drain start->drain trash DO NOT Dispose in Regular Trash start->trash fume_hood Work in Fume Hood ppe->fume_hood segregate Step 1: Segregate Waste (Collect Separately) fume_hood->segregate container Step 2: Use Compatible, Sealed Container segregate->container label_waste Step 3: Affix Completed Hazardous Waste Label container->label_waste store Step 4: Store in Designated Cool, Dry, Ventilated Area label_waste->store contact_ehs Step 5: Contact EHS for Pickup store->contact_ehs incinerate High-Temperature Incineration by Licensed Contractor contact_ehs->incinerate

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a defining characteristic of a safe and professional laboratory environment. For this compound, this necessitates treating it as a hazardous substance due to the combined risks of its pyridine and nitroaromatic functionalities. By adhering to the structured protocol of segregation, proper containerization, accurate labeling, safe storage, and professional disposal via high-temperature incineration, researchers can ensure they are not only compliant with regulations but are actively contributing to a culture of safety. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your workplace.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.